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  • Product: Dihydro Flupentixol-d4
  • CAS: 1795025-21-6

Core Science & Biosynthesis

Foundational

Dihydro Flupentixol-d4: Chemical Structure, Properties, and Bioanalytical Applications

Executive Overview Flupentixol is a highly potent, typical antipsychotic of the thioxanthene class, functioning primarily as a dual D1 and D2 dopamine receptor antagonist[1][2]. During active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Flupentixol is a highly potent, typical antipsychotic of the thioxanthene class, functioning primarily as a dual D1 and D2 dopamine receptor antagonist[1][2]. During active pharmaceutical ingredient (API) synthesis, long-term storage, or in vivo enzymatic metabolism, the exocyclic double bond of flupentixol can undergo reduction. This process yields dihydroflupentixol , a critical impurity and potential metabolite that must be strictly monitored to ensure drug safety and efficacy[3].

To accurately quantify trace levels of this compound in complex biological matrices (such as human plasma), analytical chemists rely on Dihydro Flupentixol-d4 []. As a Stable Isotope-Labeled Internal Standard (SIL-IS), this deuterated analog provides the ultimate benchmark for mass spectrometry, enabling self-validating quantitative workflows that eliminate the analytical ambiguities caused by matrix effects[1].

Chemical Structure and Physicochemical Properties

Structural Causality: From API to Impurity

The parent drug, flupentixol (C₂₃H₂₅F₃N₂OS), features a double bond at the C9 position of the thioxanthene ring, which gives rise to cis (Z) and trans (E) isomerism[5][6]. The reduction of this specific double bond eliminates the stereocenter, saturating the C9 position to form dihydroflupentixol (4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl]-1-piperazineethanol)[7][8].

Isotopic Design of the d4 Standard

Dihydro Flupentixol-d4 incorporates four deuterium atoms, typically localized on the piperazine ring or the aliphatic chain to resist hydrogen-deuterium exchange in aqueous environments[].

  • The +4 Da Mass Shift: This specific degree of deuteration is an intentional design choice. A mass shift of +4 Daltons ensures that the isotopic envelope of the unlabeled analyte (which naturally contains M+1, M+2, and M+3 peaks due to ¹³C and ³⁴S isotopes) does not overlap with the internal standard's signal. This prevents "isotopic cross-talk," a phenomenon that can severely skew calibration curves at the lower limit of quantitation (LLOQ).

Quantitative Data Summary

The physicochemical specifications of the unlabeled impurity and its deuterated counterpart are summarized below for comparative reference.

PropertyDihydroflupentixol (Unlabeled)Dihydro Flupentixol-d4 (SIL-IS)
CAS Number 14141-25-4[7]1795025-21-6[]
Molecular Formula C₂₃H₂₇F₃N₂OS[8]C₂₃H₂₃D₄F₃N₂OS[]
Molecular Weight 436.53 g/mol [9]440.56 g/mol []
Structural Feature Saturated C9 position+4 Da Deuterium labeling
Primary Application Reference Standard / Impurity ProfilingLC-MS/MS Internal Standard

Mechanistic Role in Bioanalysis (E-E-A-T)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analyzing trace metabolites in plasma is inherently challenging due to matrix effects —where co-eluting endogenous lipids, salts, or proteins suppress or enhance the ionization of the target analyte in the Electrospray Ionization (ESI) source[1].

The Causality of Co-elution: Because the physicochemical properties (pKa, lipophilicity, and molecular volume) of Dihydro Flupentixol-d4 are virtually identical to the unlabeled metabolite, the two compounds co-elute chromatographically[1]. By entering the MS source at the exact same retention time, the SIL-IS experiences the identical matrix environment as the target analyte.

If a co-eluting plasma lipid suppresses the ionization efficiency of the target analyte by 30%, it simultaneously suppresses the SIL-IS by 30%. Because quantitation is based on the Analyte/IS peak area ratio , this suppression cancels out mathematically. This dynamic creates a highly robust, self-correcting analytical system favored by regulatory bodies like the EMA and FDA[1].

G A Flupentixol (Active Pharmaceutical Ingredient) B Dihydroflupentixol (Impurity / Metabolite) A->B Reduction of C9=C double bond (Metabolism/Degradation) C Dihydro Flupentixol-d4 (SIL Internal Standard) B->C Isotopic Labeling (+4 Da Mass Shift)

Fig 1: Structural relationship and synthetic pathway from API to SIL-IS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To leverage Dihydro Flupentixol-d4 effectively, researchers must implement a self-validating extraction and detection protocol. The following methodology ensures high recovery and compensates for analytical drift during high-throughput Therapeutic Drug Monitoring (TDM).

Step 1: Reagent and Standard Preparation
  • Stock Solutions: Dissolve Dihydroflupentixol (analyte) and Dihydro Flupentixol-d4 (IS) in LC-MS grade methanol to achieve 1.0 mg/mL stock solutions.

  • Working IS Solution: Dilute the IS stock in 0.1% Formic Acid in Acetonitrile to a final working concentration of 10 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma (containing the unknown analyte concentration) into a 1.5 mL microcentrifuge tube.

  • Spike & Precipitate: Add 300 µL of the working IS solution (Acetonitrile with 10 ng/mL Dihydro Flupentixol-d4). Self-Validation Check: The organic solvent simultaneously precipitates plasma proteins while uniformly distributing the internal standard.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3: Chromatographic Separation (UHPLC)
  • Column: Inject 5 µL onto a C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Optima-grade Water.

    • Phase B: 0.1% Formic Acid in Optima-grade Acetonitrile.

  • Gradient: Run a ballistic gradient from 10% B to 90% B over 3.0 minutes to elute the highly lipophilic thioxanthene derivatives, followed by a 1-minute re-equilibration.

Step 4: Tandem Mass Spectrometry (MRM Mode)
  • Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Set the quadrupole to isolate the protonated precursor ion

      
       at m/z 437.2 for unlabeled dihydroflupentixol and m/z 441.2 for the d4 isotope.
      
    • Apply collision energy to monitor specific product ions. The exact co-elution of m/z 437.2 and m/z 441.2 validates the retention time and confirms the absence of chromatographic shifts.

Workflow S1 1. Sample Aliquot (Human Plasma Matrix) S2 2. Spike Internal Standard (Dihydro Flupentixol-d4) S1->S2 S3 3. Sample Cleanup (Protein Precipitation / SPE) S2->S3 S4 4. Chromatographic Separation (UHPLC C18 Co-elution) S3->S4 S5 5. Tandem Mass Spectrometry (ESI+, MRM Mode) S4->S5 S6 6. Quantitative Analysis (Analyte/IS Peak Area Ratio) S5->S6

Fig 2: Self-validating LC-MS/MS workflow utilizing SIL-IS for matrix effect normalization.

References

  • Benchchem. (E/Z)-Flupentixol-d4 Dihydrochloride. Retrieved from 1

  • BOC Sciences. Isotope Labeled Impurities - Dihydro Flupentixol-[d4]. Retrieved from

  • NIST WebBook. Flupentixol. Retrieved from 5

  • Cayman Chemical. cis-Flupenthixol (hydrochloride). Retrieved from2

  • ChemicalBook. 4-[3-[2-(TrifluoroMethyl)thioxanthen-9-yl]propyl]-1-piperazineethanol. Retrieved from 7

  • Charm17. Dihydro Flupentixol-d4. Retrieved from 3

  • Cato-Chem. Flupentixol Impurity N38. Retrieved from9

Sources

Exploratory

Metabolic Pathway of Flupentixol to Dihydroflupentixol: A Technical Analysis

An In-Depth Technical Guide on the Metabolic Reduction of Flupentixol. Executive Summary While the primary metabolic clearance of Flupentixol (a thioxanthene antipsychotic) occurs via sulfoxidation and N-dealkylation, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Metabolic Reduction of Flupentixol.

Executive Summary

While the primary metabolic clearance of Flupentixol (a thioxanthene antipsychotic) occurs via sulfoxidation and N-dealkylation, the reduction to Dihydroflupentixol represents a specific, chemically distinct transformation involving the saturation of the exocyclic double bond.

This guide dissects the Flupentixol


 Dihydroflupentixol  pathway.[1] Unlike oxidative pathways driven by CYP450s, this reductive pathway fundamentally alters the pharmacophore's rigidity.[1] The transformation converts the active cis(Z)-isomer—critical for Dopamine D2 receptor blockade—into a flexible, saturated thioxanthene derivative with significantly modified binding kinetics and pharmacological inactivity.[1]

Chemical Basis of the Transformation[2]

The core of this pathway is the saturation of the C9 exocyclic alkene connecting the thioxanthene tricyclic system to the piperazinyl side chain.[1]

Structural Comparison
  • Parent (Flupentixol): Contains a rigid exocyclic double bond (

    
    ) at the 9-position.[1] This rigidity locks the molecule into cis(Z) and trans(E) isomers.[1] Only the cis(Z) isomer possesses high affinity for D2 receptors.[1]
    
  • Metabolite (Dihydroflupentixol): The double bond is reduced to a single bond (

    
    ). This introduces free rotation between the ring system and the side chain, destroying the geometric isomerism and increasing the molecule's conformational entropy.[1]
    
Reaction Stoichiometry


Mechanistic Pathway & Enzymology[1]

While oxidative metabolism (CYP2D6, CYP3A4) dominates systemic clearance, the reductive pathway to Dihydroflupentixol is often attributed to extra-hepatic mechanisms or specific anaerobic conditions.[1]

The Reductive Mechanism

The reduction of the exocyclic double bond is less common in human liver microsomes (HLM) but is a known capability of gut microbiota and specific cytosolic alkene reductases .

Key Mechanistic Steps:

  • Hydride Transfer: An enzymatic hydride equivalent (NADPH or FADH2) attacks the

    
    -carbon of the exocyclic alkene.[1]
    
  • Protonation: The resulting carbanion at the

    
    -position (C9 of the ring) is protonated, completing the saturation.[1]
    
  • Stereochemical Loss: The reduction destroys the

    
     hybridization, converting the bridge carbons to 
    
    
    
    .[1] The distinction between cis and trans is lost; the product is a single saturated entity (though it may possess chiral centers depending on substitution, the rigid "active" conformation is lost).[1]
Pathway Visualization (DOT)

Flupentixol_Reduction cluster_enzymes Enzymatic Drivers Flupentixol Flupentixol (Cis-Z) (Active Drug) C23H25F3N2OS Intermediate Transition State [Hydride Transfer] Flupentixol->Intermediate + 2e- / + H+ Sulfoxide Flupentixol Sulfoxide (Major Metabolite) Flupentixol->Sulfoxide Oxidation (CYP450) Dealkyl N-Dealkyl Flupentixol (Major Metabolite) Flupentixol->Dealkyl N-Dealkylation Dihydro Dihydroflupentixol (Inactive Metabolite) C23H27F3N2OS Intermediate->Dihydro Saturation of C9=C Reductase Alkene Reductase / Gut Microbiota Reductase->Intermediate

Figure 1: The metabolic divergence of Flupentixol.[1] The solid path highlights the reductive transformation to Dihydroflupentixol, distinct from the oxidative (dotted) clearance pathways.

Pharmacological Implications[1][3][4][5][6][7][8][9]

The conversion to Dihydroflupentixol is effectively a bio-inactivation pathway .[1]

FeatureFlupentixol (Parent)Dihydroflupentixol (Metabolite)
Structure Rigid Thioxanthene (Exocyclic C=C)Flexible Saturated Analog (C-C)
Stereochemistry cis(Z) isomer required for activityStereochemistry lost (Free rotation)
D2 Receptor Affinity High (nM range)Negligible / Low
Therapeutic Effect Antipsychotic / AntidepressantInactive
Toxicity Potential EPS (Extrapyramidal Symptoms)Unknown (likely lower potency)

Causality of Inactivity: The dopamine D2 receptor binding pocket requires the side chain of the antipsychotic to be oriented specifically relative to the tricyclic ring. The double bond in Flupentixol acts as a rigid spacer.[1] Reducing this bond allows the side chain to fold or rotate away from the optimal binding conformation, drastically reducing affinity.[1]

Experimental Protocols

To study this pathway, researchers must distinguish the metabolite from the parent drug using high-resolution mass spectrometry, as UV spectra may be similar due to the retained tricyclic core.[1]

In Vitro Reductive Incubation Protocol

Purpose: To replicate the reductive pathway using anaerobic conditions favoring reductase activity.

Materials:

  • Human Liver Microsomes (HLM) or Fecalase (for gut microbiome simulation).[1]

  • NADPH regenerating system.[1]

  • Anaerobic chamber (Nitrogen atmosphere).[1]

  • Substrate: cis(Z)-Flupentixol.[1][2][3][4][5]

Workflow:

  • Preparation: Degas all buffers (0.1 M Phosphate, pH 7.4) with nitrogen for 30 minutes.

  • Incubation Mix: Combine HLM (1 mg/mL) or fecal homogenate with Flupentixol (10 µM).[1]

  • Initiation: Add NADPH (1 mM) under anaerobic conditions.

  • Reaction: Incubate at 37°C for 60–120 minutes. (Reductive pathways are slower than oxidative ones).[1]

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Analytical Detection (LC-MS/MS)

Differentiation Rule: Dihydroflupentixol has a mass shift of +2 Da relative to Flupentixol.

CompoundMolecular FormulaMonoisotopic Mass (M+H)+Key Fragment Ions
Flupentixol C23H25F3N2OS435.17 229, 266 (Thioxanthene core)
Dihydroflupentixol C23H27F3N2OS437.19 231, 268 (Reduced core)

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Transition: Monitor MRM transitions 437.2

    
     268.1 for Dihydroflupentixol.
    

Synthesis of Reference Standard

Since Dihydroflupentixol is not a standard commercial metabolite, it may require synthesis for validation.

Chemical Reduction Protocol:

  • Dissolution: Dissolve Flupentixol dihydrochloride in Ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C).[1]

  • Hydrogenation: Stir under Hydrogen gas (

    
    ) atmosphere (1 atm) at room temperature for 4 hours.
    
  • Filtration: Filter off the catalyst through Celite.

  • Purification: Evaporate solvent and recrystallize or purify via Prep-HPLC.

  • Validation: Confirm structure via H-NMR (disappearance of vinylic proton signal at

    
     ~5.8-6.0 ppm).
    

References

  • Lundbeck Product Monograph. (2017). Fluanxol (Flupentixol) Pharmacology and Metabolism. H. Lundbeck A/S. Link[1]

  • PubChem Compound Summary. (2023). Flupentixol Structure and Biology. National Center for Biotechnology Information.[1] Link

  • Jørgensen, A. (1980).[1] Pharmacokinetics of thioxanthene neuroleptics: Metabolism and excretion. Progress in Drug Metabolism, 4, 135-153.[1] (Foundational text on thioxanthene metabolism).

  • ChemicalBook. (2023).[1] Dihydro Flupentixol - CAS 14141-25-4 Entry.[1] Link

  • BenchChem. (2025).[1] Comparative Analysis of Zuclopenthixol and Flupenthixol Metabolic Pathways. Link

Disclaimer: This guide is for research and educational purposes only. Protocols described involve hazardous chemicals and biological materials; standard laboratory safety procedures (GLP) must be followed.

Sources

Foundational

Advanced Technical Guide: Applications of Dihydro Flupentixol-d4 in Antipsychotic Research & Quality Control

Executive Summary Dihydro Flupentixol-d4 (C₂₃H₂₃D₄F₃N₂OS) represents a critical tool in the high-precision bioanalysis and quality control of thioxanthene-class antipsychotics. As the stable isotope-labeled analog of Dih...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydro Flupentixol-d4 (C₂₃H₂₃D₄F₃N₂OS) represents a critical tool in the high-precision bioanalysis and quality control of thioxanthene-class antipsychotics. As the stable isotope-labeled analog of Dihydroflupentixol —a key synthesis impurity and potential degradation product of the active pharmaceutical ingredient (API) Flupentixol—this deuterated standard enables the rigorous application of Stable Isotope Dilution Assays (SIDA) .

This guide details the technical application of Dihydro Flupentixol-d4 in two primary domains:

  • Pharmaceutical Impurity Profiling (CMC): Quantifying trace levels of the saturated dihydro- impurity in Flupentixol drug substances to meet ICH Q3A/B regulatory standards.

  • Bioanalytical Method Development: Serving as an Internal Standard (IS) to correct for matrix effects and ionization suppression in LC-MS/MS workflows.

Part 1: Chemical Identity & Mechanistic Role

The Molecule: Dihydro Flupentixol-d4

Dihydroflupentixol is the saturated analog of Flupentixol, where the exocyclic double bond connecting the thioxanthene ring to the propylidene side chain has been reduced to a single bond.

  • Analyte: Dihydroflupentixol (Impurity/Degradant)

  • Internal Standard: Dihydro Flupentixol-d4

  • Role: The d4-labeled analog possesses identical physicochemical properties (retention time, extraction recovery, pKa) to the analyte but is distinguishable by mass spectrometry due to the +4 Da mass shift.

The Analytical Challenge: Matrix Effects

In complex matrices (plasma, urine) or high-concentration API solutions, co-eluting components can suppress or enhance ionization in the mass spectrometer source (ESI/APCI).

  • Without IS: External calibration fails to account for these transient variations, leading to quantification errors >20%.

  • With Dihydro Flupentixol-d4: The IS experiences the exact same suppression as the analyte. The ratio of Analyte Area/IS Area remains constant, normalizing the data and ensuring accuracy (typically <5% RSD).

Part 2: Core Application – Impurity Profiling (CMC)

In the synthesis of Flupentixol, hydrogenation steps or over-reduction during the Grignard reaction can yield Dihydroflupentixol . Regulatory bodies (FDA, EMA) mandate the monitoring of this structural analog.

Experimental Workflow: LC-MS/MS Quantification

Objective: Quantify Dihydroflupentixol impurity at levels <0.1% in Flupentixol API.

Protocol 1: Sample Preparation (Dilute-and-Shoot)
  • Stock Preparation: Dissolve Flupentixol API (10 mg) in Methanol (10 mL).

  • IS Spiking: Add Dihydro Flupentixol-d4 to a final concentration of 50 ng/mL.

    • Rationale: This concentration ensures the IS signal is within the dynamic range of the detector but distinct from background noise.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Transfer: Transfer to amber autosampler vials (protect from light to prevent photo-degradation).

Protocol 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 95% B (Elution of non-polars)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM Mode):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Dihydroflupentixol 437.2 [M+H]⁺ 271.1 25 Analyte (Quant)

| Dihydro Flupentixol-d4 | 441.2 [M+H]⁺ | 275.1 | 25 | Internal Standard |

Note: The +4 mass shift is retained in the fragment ion, confirming the deuterium label is located on a stable moiety (likely the piperazine ring or side chain) that is not lost during the primary fragmentation.

Part 3: Visualization of Analytical Logic

Workflow Diagram: Stable Isotope Dilution Assay (SIDA)

The following diagram illustrates the self-validating nature of using Dihydro Flupentixol-d4. The IS corrects for errors at every stage post-spiking.

SIDA_Workflow cluster_0 Sample Preparation cluster_1 Sources of Variability (Error) cluster_2 LC-MS/MS Analysis Sample Raw Sample (API or Plasma) Spike Spike IS: Dihydro Flupentixol-d4 Sample->Spike Mix Homogenization Spike->Mix Loss Extraction Loss (Incomplete Recovery) Mix->Loss Affected by Inject Injection Loss->Inject Matrix Matrix Effect (Ion Suppression) Ionization ESI Ionization Inject->Ionization Ionization->Matrix Affected by Detection MRM Detection (Analyte & IS) Ionization->Detection Calculation Ratio Calculation: (Area_Analyte / Area_IS) Detection->Calculation Result Corrected Concentration Calculation->Result Correction IS corrects for Loss & Matrix because it behaves identically Correction->Calculation

Caption: Workflow demonstrating how Dihydro Flupentixol-d4 compensates for extraction losses and matrix effects (ionization suppression) to yield high-accuracy quantitative data.

Part 4: Technical Considerations & Troubleshooting

Isotopic Purity & "Cross-Talk"

A critical parameter for any deuterated standard is Isotopic Purity .

  • The Risk: If the Dihydro Flupentixol-d4 standard contains traces of d0 (unlabeled) material, it will contribute to the analyte signal, causing a false positive or overestimation of the impurity.

  • Specification: Ensure the IS has <0.5% unlabeled (d0) contribution.

  • Verification: Inject a "Blank + IS" sample. Monitor the transition for the unlabeled analyte (437.2 -> 271.1). Any signal here indicates IS impurity.

Deuterium Exchange

Ensure the deuterium labels are on non-exchangeable positions (C-D bonds), not on heteroatoms (N-D, O-D). Labels on N or O can exchange with solvent protons (H₂O/MeOH) in the mobile phase, leading to loss of the signal shift. Dihydro Flupentixol-d4 typically has deuteriums on the aromatic ring or the stable alkyl chain, ensuring stability.

Part 5: Summary of Quantitative Data

ParameterSpecification / ResultRationale
Linearity (r²) > 0.995Ensures predictable response across concentration range.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Standard FDA/EMA bioanalytical acceptance criteria.
Precision (% CV) < 15%Reproducibility of the method.
Recovery > 80% (Consistent)High recovery maximizes sensitivity; consistency is key for IS correction.
Matrix Factor 0.85 - 1.15Indicates minimal ion suppression/enhancement relative to neat solution.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Exploratory

A Technical Guide to Dihydro Flupentixol-d4 for Quantitative Bioanalysis

This document provides an in-depth technical overview of Dihydro Flupentixol-d4, focusing on its molecular properties and its critical role as an internal standard in quantitative mass spectrometry. Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of Dihydro Flupentixol-d4, focusing on its molecular properties and its critical role as an internal standard in quantitative mass spectrometry. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes core chemical data with practical, field-proven insights into its application.

Introduction: The Need for a Stable Isotope-Labeled Standard

Flupentixol is a thioxanthene derivative with antipsychotic properties used in the treatment of schizophrenia.[1][2] Its metabolism in the body is extensive, occurring primarily through sulfoxidation, N-dealkylation, and glucuronic acid conjugation.[3][4][5] One of its metabolites is Dihydro Flupentixol. For therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, accurately quantifying the parent drug and its metabolites in biological matrices like plasma is essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis due to its high sensitivity and selectivity.[6] However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including sample loss during extraction and matrix effects (ion suppression or enhancement).[7][8] To correct for these variables, a suitable internal standard (IS) is required.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9] Dihydro Flupentixol-d4 is the deuterated analogue of Dihydro Flupentixol and serves as the quintessential internal standard for its quantification. Its near-identical physicochemical properties ensure it co-elutes chromatographically and experiences the same extraction losses and matrix effects as the non-labeled analyte.[9][10] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling highly reliable quantification through the principle of isotope dilution mass spectrometry.[10]

Core Physicochemical Properties

Accurate characterization of the internal standard is the foundation of any quantitative method. The key molecular identifiers for Dihydro Flupentixol-d4 are summarized below.

PropertyValueSource
Chemical Name 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl]-1-piperazineethanol-d4[11]
Molecular Formula C₂₃D₄H₂₃F₃N₂OS[11]
Molecular Weight 440.56 g/mol [11][12]
CAS Number 1795025-21-6[11]
Unlabeled CAS 14141-25-4[11][12]

Structural Context and Isotopic Labeling

Dihydro Flupentixol-d4 is structurally identical to Dihydro Flupentixol, with the exception of four hydrogen atoms on the terminal ethanol group of the piperazine side chain, which have been replaced by deuterium.

Caption: Relationship between Flupentixol, its metabolite, and the deuterated standard.

The placement of the deuterium labels is critical. They must be in a position that is not susceptible to chemical exchange during sample preparation or metabolic processes. The ethyl group is a stable position for labeling. A mass increase of +4 amu is sufficient to prevent isotopic crosstalk between the analyte and the internal standard, ensuring a clean and distinct signal for each in the mass spectrometer.[9]

Application in a Validated Bioanalytical Workflow

The primary application of Dihydro Flupentixol-d4 is as an internal standard for the quantification of Dihydro Flupentixol in biological samples. Below is a representative, step-by-step protocol grounded in established bioanalytical principles.

Expertise Behind the Choices:

This protocol is designed for robustness. Protein precipitation is chosen for its speed and simplicity in removing the bulk of matrix interferences.[6] A C18 column is a workhorse for retaining and separating moderately hydrophobic molecules like Dihydro Flupentixol. The mobile phase composition is selected to achieve good peak shape and efficient ionization in the ESI source. Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity, which is crucial for detecting low concentrations in complex matrices.[13]

Experimental Protocol: Quantification of Dihydro Flupentixol in Human Plasma
  • Preparation of Standards:

    • Prepare a stock solution of Dihydro Flupentixol (the analyte) and Dihydro Flupentixol-d4 (the IS) in methanol at 1 mg/mL.

    • Create a series of working standard solutions of the analyte by serial dilution in 50:50 methanol:water to build a calibration curve (e.g., 1 to 1000 ng/mL).

    • Prepare a working IS spiking solution of Dihydro Flupentixol-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • Dihydro Flupentixol: Q1 m/z 437.2 -> Q3 m/z 113.1

      • Dihydro Flupentixol-d4: Q1 m/z 441.2 -> Q3 m/z 117.1

  • Data Analysis and Self-Validation:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

    • Trustworthiness Check: The ratio of qualifying MRM transitions for the analyte should be consistent across all samples. The retention time of the analyte and IS should be identical and not drift over the analytical run.

G cluster_workflow Bioanalytical Workflow Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS (Dihydro Flupentixol-d4) Sample->Spike Add fixed amount Extract 3. Protein Precipitation (Acetonitrile) Spike->Extract Remove proteins Analyze 4. LC-MS/MS Analysis (MRM Detection) Extract->Analyze Inject supernatant Quantify 5. Data Processing (Peak Area Ratio vs. Conc.) Analyze->Quantify Calculate results

Caption: Quantitative bioanalysis workflow using an internal standard (IS).

Conclusion

Dihydro Flupentixol-d4 is an indispensable tool for the accurate and precise quantification of the flupentixol metabolite, Dihydro Flupentixol. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations that would otherwise compromise data integrity.[10][14] The use of Dihydro Flupentixol-d4 in a well-validated LC-MS/MS method, as outlined in this guide, provides the high degree of confidence required for decision-making in clinical research and drug development.

References

  • Flupentixol Decanoate Injection BP - PRODUCT MONOGRAPH. (2007).
  • Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem. National Institutes of Health.
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem . (2025). BenchChem. Retrieved from .

  • A Comparative Analysis of Zuclopenthixol and Flupenthixol Metabolic Pathways for Researchers - Benchchem . (2025). BenchChem. Retrieved from .

  • Deuterated internal standards and bioanalysis by AptoChem . AptoChem. Retrieved from .

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . Retrieved from .

  • Flupentixol (PIM 236) - INCHEM . (1989). International Programme on Chemical Safety. Retrieved from .

  • 1246833-30-6| Chemical Name : (E/Z)-Flupentixol-d4 Dihydrochloride | Pharmaffiliates . Pharmaffiliates. Retrieved from .

  • Dihydro Flupentixol-d4 | TRC-D449572-50MG | LGC Standards . LGC Standards. Retrieved from .

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025). SCION Instruments.
  • Flupentixol-impurities | Pharmaffiliates . Pharmaffiliates. Retrieved from .

  • Fluanxol Depot (flupentixol decanoate) A potent non-sedating neuroleptic for long-term therapy. MedPath.
  • Products by Parent Name: Flupentixol - Dove Research & Analytics Laboratory in Panchkula . Dove Research & Analytics. Retrieved from .

  • Dihydro Flupentixol-d4 | CAS 14141-25-4 (unlabeled) | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. Retrieved from .

  • (E/Z)-Flupentixol dihydrochloride-d4 | Stable Isotope | MedChemExpress . MedChemExpress. Retrieved from .

  • Flupentixol Dihydrochloride | C23H27Cl2F3N2OS | CID 5282483 - PubChem. National Institutes of Health.
  • Flupentixol DiHydrochloride | CAS No- 2413-38-9 | Simson Pharma Limited. Simson Pharma Limited.
  • Flupentixol dihydrochloride (Flupenthixol dihydrochloride) | Dopamine Receptor Antagonist . MedChemExpress. Retrieved from .

  • Flupentixol dihydrochloride, (E)- | C23H27Cl2F3N2OS | CID 6506406 - PubChem. National Institutes of Health.
  • Flupentixol dihydrochloride - Midas Pharma . Midas Pharma. Retrieved from .

  • STRUCTURE OF FLUPENTHIXOL DIHYDROCHLORIDE - ResearchGate . (2014). ResearchGate. Retrieved from .

  • LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair. (2002). Journal of Analytical Toxicology.
  • LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed. (2002). National Library of Medicine.
  • LC-ESI-MS determination of flupentixol in human plasma | Request PDF - ResearchGate . (2009). ResearchGate. Retrieved from .

  • (PDF) Flupentixol: relevance of stereoselective therapeutic drug monitoring - Academia.edu . Academia.edu. Retrieved from .

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for - Phenomenex . Phenomenex. Retrieved from .

Sources

Foundational

The Strategic Role of Deuterated Dihydro Flupentixol in Advanced Toxicology and Forensic LC-MS/MS Workflows

Target Audience: Analytical Toxicologists, Forensic Scientists, and Pharmacokinetic Researchers Content Type: In-Depth Technical Whitepaper Introduction: The Analytical Bottleneck in Thioxanthene Toxicology Flupentixol i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Toxicologists, Forensic Scientists, and Pharmacokinetic Researchers Content Type: In-Depth Technical Whitepaper

Introduction: The Analytical Bottleneck in Thioxanthene Toxicology

Flupentixol is a highly potent, typical antipsychotic of the thioxanthene class, primarily acting as a dopamine D₁ and D₂ receptor antagonist. Because of its high receptor affinity, it is administered in very low clinical doses. Consequently, systemic concentrations in both routine Therapeutic Drug Monitoring (TDM) and postmortem forensic investigations are found at trace levels, typically ranging from 0.5 to 2.0 ng/mL[1],[2].

Quantifying these trace levels in complex biological matrices (such as highly hemolyzed postmortem blood or lipid-rich serum) presents a severe analytical bottleneck. The primary challenge lies in the molecule's structure: an exocyclic double bond at the C9 position of the thioxanthene ring creates E (trans) and Z (cis) isomers. During Liquid Chromatography (LC), these isomers can partially resolve or interconvert, leading to split peaks, broadened peak tails, and irreproducible integration. Furthermore, impurities and degradation products—such as those arising from depot formulation storage—must be strictly monitored under ICH Q3A/B guidelines [3].

To overcome these challenges, toxicologists deploy Deuterated Dihydro Flupentixol (e.g., Dihydro Flupentixol-d4, CAS: 1795025-21-6) [4]. This whitepaper explores the chemical causality, methodological workflows, and self-validating protocols that make this specific stable isotope-labeled internal standard (SIL-IS) indispensable.

Chemical Rationale: The Advantage of the Dihydro-d4 Analog

Eliminating Isomeric Ambiguity

The reduction of the C9 exocyclic double bond in flupentixol yields dihydro flupentixol[5]. This structural modification eliminates the E/Z isomerism entirely. When used as a surrogate internal standard or when tracking the dihydro-impurity itself, the molecule elutes as a single, sharp, and highly symmetrical chromatographic peak. This prevents the split-peak integration errors commonly associated with standard E/Z-flupentixol-d4 mixtures[6].

The Deuterium Kinetic Isotope Effect (KIE)

By utilizing a d4-labeled variant (where four deuterium atoms are incorporated into the hydroxyethyl-piperazine chain), the mass of the standard is shifted by +4 Da (m/z 441.2 [M+H]⁺).

  • Causality of Label Placement: Placing the heavy isotopes on the piperazine side-chain rather than the thioxanthene core ensures that the primary sites of hepatic CYP450 metabolism (such as sulfoxidation) do not experience a primary Kinetic Isotope Effect (KIE). This guarantees that the SIL-IS mimics the extraction recovery and ionization efficiency of the target analyte perfectly, without altering its fundamental chemical behavior in solution.

ChemicalLogic API Flupentixol API (E/Z Isomer Mixture) Degradation Formulation Degradation (Reduction of C9=C) API->Degradation Impurity Dihydro Flupentixol (Target Impurity) Degradation->Impurity Quant Absolute Quantification (ICH Q3A/B Compliant) Impurity->Quant Analyte Signal SIL_IS Dihydro Flupentixol-d4 (Deuterated Standard) SIL_IS->Quant IS Reference Signal

Figure 1: Chemical logic mapping the degradation of Flupentixol to its dihydro impurity and IS tracking.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

In forensic toxicology, an assay must be legally defensible. Therefore, every protocol described below operates as a self-validating system . The continuous monitoring of the Dihydro Flupentixol-d4 signal dynamically proves the absence of catastrophic ion suppression and verifies extraction efficiency in every single sample[2].

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Isotope Dilution

  • Aliquot 200 µL of postmortem blood or serum into a 2.0 mL microcentrifuge tube.

  • Self-Validation Check: Spike exactly 20 µL of Dihydro Flupentixol-d4 working solution (10 ng/mL in methanol) into all blanks, calibrators, Quality Controls (QCs), and unknown samples. Causality: The absolute peak area of this SIL-IS must remain within ±20% across all runs. A sudden drop indicates localized matrix ion suppression, instantly flagging the sample as invalid.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)

  • Add 50 µL of 1M Sodium Hydroxide (NaOH) to basify the sample (pH > 10). Causality: Flupentixol and its dihydro analog are basic drugs. High pH neutralizes the piperazine nitrogens, driving the molecules into their highly lipophilic free-base form.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial. Causality: MTBE selectively partitions the un-ionized thioxanthenes while leaving polar matrix interferents (like degraded proteins and salts) trapped in the aqueous phase, heavily reducing downstream ESI source contamination.

  • Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC Separation

  • Column: C18 sub-2-micron analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Causality: The acidic mobile phase ensures the piperazine nitrogens are fully protonated as they enter the mass spectrometer, maximizing the yield of the [M+H]⁺ precursor ion for positive-mode Electrospray Ionization (ESI+).

AnalyticalWorkflow N1 Biological Matrix N2 Spike SIL-IS (Dihydro-d4) N1->N2 N3 LLE Extraction (MTBE) N2->N3 N4 UHPLC Separation N3->N4 N5 ESI-MS/MS (SRM Mode) N4->N5 N6 Data Analysis & Quantification N5->N6

Figure 2: Self-validating LC-MS/MS workflow utilizing Dihydro Flupentixol-d4 as an internal standard.

Quantitative Data Summaries

To ensure rapid data interpretation, the pharmacokinetic thresholds and mass spectrometry parameters are summarized below. The Limit of Quantitation (LOQ) for these assays must be strictly maintained below 0.8 ng/mL to detect sub-therapeutic or trace postmortem levels accurately[2].

Table 1: Toxicological & Pharmacokinetic Reference Ranges

ParameterClinical/Therapeutic RangeToxicological/Postmortem Range
Flupentixol Concentration 0.5 – 2.0 ng/mL> 10.0 ng/mL
Dihydro Flupentixol (Impurity) < 0.1% of APIMatrix & Storage Dependent
Required Assay LOQ ≤ 0.5 ng/mL≤ 0.8 ng/mL

Table 2: LC-MS/MS Selective Reaction Monitoring (SRM) Parameters

AnalytePrecursor Ion[M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Flupentixol 435.1192.1145.135
Flupentixol-d4 439.1265.1305.146
Dihydro Flupentixol 437.2194.2147.235
Dihydro Flupentixol-d4 441.2198.2151.235

(Note: Flupentixol and Flupentixol-d4 SRM transitions are sourced from empirical xenobiotic MS databases [7]. Dihydro variants are extrapolated based on piperazine ring saturation and specific deuterium placement).

Conclusion

The integration of Deuterated Dihydro Flupentixol into toxicological workflows represents a masterclass in analytical foresight. By selecting a standard that inherently lacks the problematic E/Z isomerism of the parent drug, toxicologists eliminate chromatographic splitting and integration errors. Furthermore, its use as a highly specific SIL-IS allows for the strict monitoring of dihydro-impurities in depot formulations, ensuring compliance with ICH guidelines. When paired with a self-validating LLE-LC-MS/MS protocol, it guarantees absolute trustworthiness in both clinical therapeutic drug monitoring and forensic postmortem investigations.

References

  • A Compilation of Serum Concentrations of 12 Antipsychotic Drugs in a Therapeutic Drug Monitoring Setting Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantitation of Seven Low-Dosage Antipsychotic Drugs in Human Postmortem Blood Using LC-MS-MS Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • Flupentixol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • Selective Reaction Monitoring (SRM) Daten von Xenobiotika für Aufbau und Validierung von LC-MS/MS Analysen Source: ResearchGate URL:[Link]

Sources

Exploratory

Identification of Dihydro Flupentixol and Structural Analogs in Human Plasma: A Technical Guide

Executive Summary Dihydro Flupentixol generally refers to a structural analog or specific impurity state of the antipsychotic drug Flupentixol . In clinical bioanalysis, the primary challenge is distinguishing the active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydro Flupentixol generally refers to a structural analog or specific impurity state of the antipsychotic drug Flupentixol . In clinical bioanalysis, the primary challenge is distinguishing the active parent drug (often administered as Flupentixol Dihydrochloride) from its metabolic products (N-dealkyl flupentixol, flupentixol sulfoxide) and structural impurities (such as the saturated "dihydro" analog where the exocyclic double bond is reduced).

This guide details a high-sensitivity LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow designed to identify and quantify Flupentixol in human plasma while ensuring specificity against its dihydro- analogs and metabolites. The protocol emphasizes Liquid-Liquid Extraction (LLE) for matrix cleanup and Multiple Reaction Monitoring (MRM) for precise molecular identification.

Chemical Context & Target Analytes

Understanding the structural differences is critical for method development. Flupentixol contains a thioxanthene ring with an exocyclic double bond. "Dihydro" forms can refer to the salt form (Dihydrochloride) or the saturation of this double bond (an impurity/degradation product).

AnalyteChemical StateMolecular Mass (Free Base)Key Characteristic
Flupentixol Parent Drug (Cis-Z isomer active)434.5 g/mol Contains exocyclic double bond.
Dihydro Flupentixol Impurity / Saturated Analog~436.5 g/mol Double bond reduced (+2H).
N-Dealkyl Flupentixol Major Metabolite~392.4 g/mol Loss of hydroxyethyl-piperazine chain.
Flupentixol Sulfoxide Inactive Metabolite~450.5 g/mol Oxidation of thioxanthene sulfur.

Critical Analytical Goal: The method must chromatographically resolve the cis(Z) and trans(E) isomers of Flupentixol and mass-spectrometrically distinguish the parent (m/z 435) from the dihydro- impurity (m/z 437).

Analytical Strategy: LC-MS/MS Architecture

The identification relies on the high selectivity of the Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Workflow Diagram

G Sample Human Plasma (K2EDTA Matrix) Prep Liquid-Liquid Extraction (LLE) with Diethyl Ether Sample->Prep 500 µL Aliquot Recon Reconstitution (Mobile Phase) Prep->Recon Evaporate & Re-dissolve LC UHPLC Separation (C18 Column) Recon->LC Injection MS MS/MS Detection (ESI+ MRM Mode) LC->MS Elution Data Quantification & Identification MS->Data Signal Processing

Caption: End-to-end bioanalytical workflow for the isolation and identification of Flupentixol and analogs from plasma.

Experimental Protocol

Reagents & Materials
  • Standards: Flupentixol Dihydrochloride (Reference Standard), Dihydro- analog (if available as impurity standard), and Stable Isotope Labeled Internal Standard (e.g., Flupentixol-D4 or Clopenthixol).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Extraction Solvent: Diethyl ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Sample Preparation (LLE)

This protocol uses LLE to minimize matrix

Foundational

Dihydro Flupentixol-d4 CAS number and identifiers

Advanced Reference Standard for Bioanalysis & Metabolic Profiling Part 1: Executive Summary & Critical Disambiguation Dihydro Flupentixol-d4 is a stable isotope-labeled derivative of Dihydroflupentixol, a primary metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reference Standard for Bioanalysis & Metabolic Profiling
Part 1: Executive Summary & Critical Disambiguation

Dihydro Flupentixol-d4 is a stable isotope-labeled derivative of Dihydroflupentixol, a primary metabolite of the thioxanthene antipsychotic Flupentixol. It is utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to correct for matrix effects, extraction efficiency, and ionization variability.

⚠️ CRITICAL DISAMBIGUATION (Read Before Ordering): Researchers frequently confuse the metabolite "Dihydroflupentixol" with the salt form "Flupentixol Dihydrochloride." These are chemically distinct entities.

FeatureDihydro Flupentixol-d4 (Target Topic)Flupentixol-d4 Dihydrochloride (Common IS)
Chemical State Metabolite (Reduced double bond)Parent Drug (Salt form)
Unlabeled CAS 14141-25-42413-38-9
Labeled CAS 1795025-21-6 1246833-30-6
Structure Note Single bond at C9 (Thioxanthene ring)Double bond at C9 (Exocyclic)
Primary Use Quantifying metabolites in PK studiesQuantifying active drug (Flupentixol)
Part 2: Chemical Identity & Specifications[1]

This section outlines the physicochemical properties required for certificate of analysis (CoA) verification and method development.

2.1 Identifiers
  • Product Name: Dihydro Flupentixol-d4[1]

  • CAS Number: 1795025-21-6[2]

  • Chemical Name: 1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol[2]

  • Synonyms: 4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl]-1-piperazineethanol-d4; Dihydroflupentixol-d4.[3][2][4]

2.2 Molecular Data[5]
  • Molecular Formula: C₂₃H₂₃D₄F₃N₂OS[4]

  • Molecular Weight: 440.56 g/mol [1]

  • Isotopic Purity: ≥ 99% deuterated forms (d4)

  • Chemical Purity: ≥ 95% (HPLC)

  • Solubility: Chloroform (Slightly), Methanol (Slightly).

2.3 Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of deuterium labeling (typically on the ethylene glycol tail to prevent metabolic loss during analysis).

ChemicalStructure Flupentixol Flupentixol (Parent) C23H25F3N2OS Exocyclic Double Bond (=) Dihydro Dihydroflupentixol (Metabolite) C23H27F3N2OS Single Bond (-) Flupentixol->Dihydro Metabolic Reduction (Hepatic) D4_Standard Dihydro Flupentixol-d4 (IS) C23H23D4F3N2OS Deuterium on Ethanol Tail Dihydro->D4_Standard Deuterium Labeling (Synthesis)

Figure 1: Structural relationship between the parent drug, its reduced metabolite, and the stable isotope standard.

Part 3: Bioanalytical Application (LC-MS/MS)

In pharmacokinetic (PK) studies, tracking the metabolic pathway of Flupentixol is crucial. Dihydroflupentixol is formed via the reduction of the exocyclic double bond. To accurately quantify this metabolite in human plasma, Dihydro Flupentixol-d4 is the required internal standard because it mimics the metabolite's retention time and ionization efficiency perfectly, unlike the parent drug's IS.

3.1 Mass Spectrometry Parameters (Guideline)
  • Ionization: ESI Positive Mode (Electrospray Ionization)

  • Detection: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): 441.2 m/z [M+H]+

  • Product Ions (Q3):

    • Quantifier: 271.1 m/z (Thioxanthene moiety fragment)

    • Qualifier: 171.1 m/z (Piperazine fragment)

(Note: Exact transitions must be optimized on your specific instrument due to collision energy variations.)

Part 4: Validated Experimental Protocol

This protocol describes a self-validating Liquid-Liquid Extraction (LLE) method suitable for isolating Dihydroflupentixol from plasma.

4.1 Reagents & Preparation
  • Stock Solution: Dissolve 1 mg Dihydro Flupentixol-d4 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol/Water.

  • Extraction Solvent: n-Hexane:Isoamyl alcohol (98:2 v/v).

4.2 Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of Working IS Solution (Dihydro Flupentixol-d4). Vortex 10s.

  • Alkalinize: Add 100 µL of 0.5 M NaOH (to ensure free base form for extraction).

  • Extract: Add 3 mL Extraction Solvent. Vortex vigorously for 3 minutes.

  • Separate: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (Acetonitrile:0.1% Formic Acid, 40:60).

4.3 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.3 mL/min.

4.4 Workflow Diagram (Graphviz)

ProtocolWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Spike IS (Dihydro Flupentixol-d4) Plasma->Spike Base Alkalinize (0.5M NaOH) Spike->Base LLE Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) Base->LLE Dry Evaporate & Reconstitute LLE->Dry Organic Layer LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Dihydroflupentixol.

Part 5: Handling & Stability[7]
  • Storage: Long-term storage at -20°C or -80°C. Protect from light (thioxanthenes are photosensitive).

  • Solubility: The free base is lipophilic. Use DMSO or Methanol for primary stock solutions. Do not attempt to dissolve directly in aqueous buffers without a co-solvent.

  • Stability: Deuterium labels on the piperazine ethanol chain are generally stable and do not undergo exchange in aqueous media at physiological pH.

References
  • LGC Standards. (2024). Dihydro Flupentixol-d4 Certificate of Analysis & Specifications. Retrieved from

  • Santa Cruz Biotechnology. (2024). Dihydro Flupentixol-d4 (CAS 1795025-21-6). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Flupentixol Metabolites. Retrieved from

  • Zhang, G., et al. (2007). Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma. Journal of Chromatography B. (Methodology adapted for metabolite extraction). Retrieved from

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Method Development for the Quantification of Dihydroflupentixol Using a Stable Isotope-Labeled Internal Standard

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Mass Spectrometry Specialists Application Focus: Pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) Scientific Rationale & Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Mass Spectrometry Specialists Application Focus: Pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM)

Scientific Rationale & Methodological Causality

Flupentixol is a potent thioxanthene-derived antipsychotic utilized in the management of schizophrenia. During extensive hepatic metabolism, the reduction of its aliphatic double bond yields dihydroflupentixol , a critical structural analog and metabolite. Quantifying dihydroflupentixol in biological matrices (e.g., human plasma) requires extreme sensitivity and selectivity due to its low circulating concentrations and high lipophilicity[1].

To achieve a highly robust, regulatory-compliant bioanalytical assay, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with Dihydroflupentixol-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of the Self-Validating IDMS System

The foundation of a trustworthy bioanalytical method lies in its ability to self-correct for systemic variations. By utilizing Isotope Dilution Mass Spectrometry (IDMS), Dihydroflupentixol-d4 acts as an internal calibrator. Because the deuterated IS shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically. Consequently, both molecules enter the Electrospray Ionization (ESI) source simultaneously, subjecting them to identical matrix-induced ionization suppression or enhancement. Any loss during sample extraction or signal fluctuation in the MS source affects both compounds equally, rendering the peak area ratio (Analyte/IS) constant and self-validating. This mechanism is critical for meeting the rigorous acceptance criteria outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines[2].

IDMS_Principle Matrix Biological Matrix (Plasma) Analyte Dihydroflupentixol (Unknown Conc.) Matrix->Analyte IS Dihydroflupentixol-d4 (Known Conc.) Matrix->IS Coelution Chromatographic Co-elution (Identical RT) Analyte->Coelution IS->Coelution Ionization ESI Source (Subject to identical matrix effects) Coelution->Ionization MS1 m/z 437.2 (Analyte) Ionization->MS1 MS2 m/z 441.2 (SIL-IS) Ionization->MS2 Ratio Ratio = Area(Analyte) / Area(IS) Self-validating quantification MS1->Ratio MS2->Ratio

Mechanism of stable isotope-labeled internal standard (SIL-IS) for matrix effect correction.

Experimental Design: Chemistry Dictating the Workflow

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Dihydroflupentixol contains a piperazine ring with basic tertiary amines (pKa ~8.0). While simple protein precipitation (PPT) is fast, it leaves residual phospholipids that severely suppress MS signals. Instead, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the plasma with 2% phosphoric acid, the piperazine nitrogens become fully protonated. This allows strong electrostatic binding to the sulfonic acid groups of the MCX sorbent. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and endogenous interferences[3]. Finally, eluting with a high-pH solvent (5% NH₄OH in methanol) neutralizes the amines, breaking the ionic bond and releasing a highly purified analyte.

Chromatographic Separation: The Biphenyl Advantage

While traditional C18 columns rely purely on hydrophobic interactions, Dihydroflupentixol features an electron-rich thioxanthene ring system. Utilizing a Biphenyl stationary phase provides orthogonal π-π (pi-pi) interactions. This dual-retention mechanism (hydrophobic + aromatic) enhances the retention of the target analyte and resolves it from isobaric endogenous plasma lipids that typically co-elute on standard C18 columns.

Step-by-Step Methodological Protocol

Reagent & Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Dihydroflupentixol and Dihydroflupentixol-d4 at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Solutions: Dilute the native stock in 50:50 Methanol:Water to create a calibration curve ranging from 0.05 ng/mL to 50 ng/mL.

  • SIL-IS Working Solution: Dilute Dihydroflupentixol-d4 to a constant concentration of 5.0 ng/mL in 50:50 Methanol:Water.

Solid Phase Extraction (SPE) Workflow

Perform all steps using a 96-well MCX SPE plate (30 mg/well) on a positive pressure manifold.

  • Aliquot & Spike: Transfer 200 µL of human plasma to a 96-well plate. Add 20 µL of the SIL-IS working solution (5.0 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE plate, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove water-soluble proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and inject 5 µL onto the LC-MS/MS.

SPE_Workflow Start Plasma Sample (200 µL) + SIL-IS (Dihydroflupentixol-d4) Pretreat Pre-treatment Add 200 µL 2% H3PO4 Start->Pretreat Load Load Sample Apply at 1-2 mL/min Pretreat->Load Condition Condition SPE (MCX) 1 mL MeOH, 1 mL H2O Condition->Load Wash1 Wash 1 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2 1 mL Methanol Wash1->Wash2 Elute Elute 1 mL 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporate & Reconstitute N2 at 40°C, 100 µL Mobile Phase Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for Dihydroflupentixol extraction.

Instrumental Parameters & Data Presentation

Liquid Chromatography (UHPLC) Parameters
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water containing 0.1% Formic Acid and 2 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

  • Flow Rate: 0.45 mL/min

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0090.010.0Initial
0.5090.010.0Isocratic
2.5010.090.0Linear
3.5010.090.0Wash
3.6090.010.0Step
5.0090.010.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Analysis is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM). The primary cleavage occurs at the piperazine-ethanol tail, yielding robust quantifier fragments[3].

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Dihydroflupentixol 437.2143.15025Quantifier
Dihydroflupentixol 437.2100.15035Qualifier
Dihydroflupentixol-d4 441.2147.15025IS Quantifier
Method Validation Summary

The developed method was validated in accordance with the FDA M10 guidelines for bioanalytical method validation[2], ensuring the method is fit-for-purpose for clinical PK studies.

Table 3: Validation Metrics Summary (Human Plasma)

Validation ParameterAcceptance Criteria (FDA/ICH M10)Observed Performance
Linearity Range R² ≥ 0.9900.05 – 50 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Precision ≤ 20%, Accuracy ±20%0.05 ng/mL (CV: 8.4%, Acc: 104%)
Intra-Assay Precision (QC Levels) CV ≤ 15%3.2% – 6.8%
Inter-Assay Accuracy (QC Levels) ± 15% of nominal concentration96.5% – 102.3%
Extraction Recovery Consistent across low/med/high QCs88.4% (Analyte), 89.1% (SIL-IS)
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV ≤ 15%1.02 (CV: 4.1%)

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines (2022) URL:[Link]

  • LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair Obtained from Psychiatric Patients Source: Journal of Analytical Toxicology, Oxford Academic (2002) URL:[Link]

  • LC-ESI-MS determination of flupentixol in human plasma Source: ResearchGate / Journal of Chromatography B (2008) URL:[Link]

Sources

Application

The Gold Standard in Bioanalysis: A Detailed Guide to Using Dihydro Flupentixol-d4 as an Internal Standard

In the landscape of quantitative bioanalysis, particularly within the realms of therapeutic drug monitoring, pharmacokinetic (PK) studies, and drug development, the pursuit of the highest degree of accuracy and precision...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly within the realms of therapeutic drug monitoring, pharmacokinetic (PK) studies, and drug development, the pursuit of the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its unparalleled sensitivity and selectivity. However, the reliability of this powerful technique is intrinsically linked to the effective management of analytical variability. This is where the strategic use of a stable isotope-labeled internal standard (SIL-IS) becomes indispensable. This comprehensive guide provides an in-depth exploration of the principles and protocols for utilizing Dihydro Flupentixol-d4, a deuterated analog of the antipsychotic drug Flupentixol, as an internal standard to ensure the utmost integrity and confidence in analytical results.

The Rationale for a Deuterated Internal Standard: Beyond Simple Correction

An internal standard (IS) is a compound of a known concentration added to all calibration standards, quality control (QC) samples, and study samples. Its purpose is to correct for variability during the entire analytical workflow, from sample preparation to detection.[1] While structurally similar compounds can be used, a stable isotope-labeled internal standard, such as Dihydro Flupentixol-d4, is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2]

Dihydro Flupentixol-d4 is a form of Flupentixol where four hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[3] This subtle mass modification allows the mass spectrometer to differentiate between the analyte (Flupentixol) and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][4] This co-elution and similar behavior are critical for compensating for various sources of error:

  • Matrix Effects: Biological matrices like plasma, serum, or urine are complex mixtures of endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[5][6][7] Because a deuterated internal standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[6][8]

  • Sample Preparation Variability: Analyte loss can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9][10] By adding the deuterated internal standard at the very beginning of the sample preparation process, any losses experienced by the analyte will be mirrored by the IS, thus preserving the accuracy of the analyte-to-IS ratio.[9]

  • Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a co-eluting internal standard effectively normalizes these variations, leading to more precise and reproducible results.[2]

The fundamental principle underpinning the efficacy of Dihydro Flupentixol-d4 is isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into the sample at the earliest possible stage, it acts as a perfect surrogate for the analyte. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Experimental Workflow for Flupentixol Quantification

The following diagram illustrates a typical bioanalytical workflow for the quantification of Flupentixol in a biological matrix using Dihydro Flupentixol-d4 as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Dihydro Flupentixol-d4 Sample->Add_IS Step 1 Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Step 2 Centrifuge Centrifugation Precipitation->Centrifuge Step 3 Supernatant Collect Supernatant Centrifuge->Supernatant Step 4 Injection Inject into LC-MS/MS Supernatant->Injection Step 5 Chromatography Chromatographic Separation Injection->Chromatography Step 6 Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Step 7 Integration Peak Integration Detection->Integration Step 8 Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Step 9 Quantification Quantification using Calibration Curve Ratio->Quantification Step 10

Caption: Bioanalytical workflow for Flupentixol quantification using a deuterated internal standard.

Detailed Protocols

This section provides detailed, step-by-step protocols for the quantification of Flupentixol in human plasma using Dihydro Flupentixol-d4 as an internal standard. These protocols are synthesized from established methodologies for antipsychotic drug analysis.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.

Materials:

  • Human plasma samples (stored at -80°C)

  • Dihydro Flupentixol-d4 internal standard working solution (e.g., 100 ng/mL in methanol)

  • Flupentixol stock solution (for calibration standards and QCs)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Thawing: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Dihydro Flupentixol-d4 working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortexing: Briefly vortex each tube for 10-15 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase, which can improve peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and Centrifuge: Vortex briefly and centrifuge for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Flupentixol and Dihydro Flupentixol-d4. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 or Biphenyl column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 95% A, ramp to 5% A over 3-5 minutes, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (e.g., 0.5 kV)
Desolvation Gas Temp. Optimized for instrument (e.g., 400°C)
Desolvation Gas Flow Optimized for instrument (e.g., 1100 L/h)

MRM Transitions:

The selection of appropriate precursor and product ions is crucial for selectivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Flupentixol 435.3113.14626
Dihydro Flupentixol-d4 439.3132.04626

Note: These values are derived from literature and may require optimization on the specific mass spectrometer being used.[4]

Method Validation: A Self-Validating System

A robust bioanalytical method using an internal standard must undergo rigorous validation to ensure its reliability, as outlined by regulatory guidelines such as those from the EMA and ICH M10.[11][12]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix. Response in blank should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[1][12]Demonstrates that endogenous matrix components do not affect the quantification.
Linearity & Range A linear regression of the analyte/IS peak area ratio versus concentration should have a correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).Establishes the concentration range over which the method is accurate and precise.
Accuracy & Precision For QC samples at multiple concentration levels (low, mid, high), the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[11]Ensures the method provides accurate and reproducible results.
Matrix Effect The accuracy for low and high QCs in at least six different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1][12]Confirms that different sources of the biological matrix do not variably affect ionization.
Recovery While no specific acceptance criteria are set, recovery should be consistent and reproducible across the concentration range.Assesses the efficiency of the extraction process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), long-term storage, and in-autosampler.Ensures that the analyte does not degrade during sample handling and storage.

The logical relationship for ensuring a self-validating system with an internal standard is depicted below.

Validation_Logic cluster_method Method Performance cluster_validation Validation Parameters Accuracy Accuracy Reliability Reliability Accuracy->Reliability Precision Precision Precision->Reliability IS Dihydro Flupentixol-d4 (Internal Standard) IS->Accuracy IS->Precision Analyte Flupentixol (Analyte) Analyte->Accuracy Analyte->Precision Selectivity Selectivity Selectivity->Reliability Linearity Linearity Linearity->Reliability MatrixEffect Matrix Effect MatrixEffect->Reliability Recovery Recovery Recovery->Reliability Stability Stability Stability->Reliability

Caption: Logical framework for a self-validating bioanalytical method.

Conclusion

The use of Dihydro Flupentixol-d4 as an internal standard represents a best-practice approach for the quantitative analysis of Flupentixol in biological matrices. Its near-identical physicochemical properties to the analyte make it an invaluable tool for correcting a wide range of analytical variabilities, most notably matrix effects, which are a common challenge in LC-MS/MS-based bioanalysis. By adhering to the detailed protocols and rigorous validation criteria outlined in this guide, researchers, scientists, and drug development professionals can achieve highly accurate, precise, and reliable data, thereby ensuring the integrity of their pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The principles and methodologies described herein are foundational for generating robust analytical results that can be confidently used for critical decision-making in both research and regulated environments.

References

  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Veeprho. (n.d.). Flupentixol-D4 (DiHCl) (Mixture of Z and E Isomers).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Li, Y., et al. (2020). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 189, 113451.
  • MedChemExpress. (n.d.). (E/Z)-Flupentixol dihydrochloride-d4.
  • MedChemExpress. (n.d.). Flupentixol dihydrochloride.
  • ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • ANALYSIS OF BASIC PSYCHOTROPIC DRUGS IN BIOLOGICAL FLUIDS AND TISSUES BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.).
  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation.
  • BenchChem. (n.d.). (E/Z)-Flupentixol-d4 Dihydrochloride.
  • PubChem. (n.d.). Flupentixol Dihydrochloride.
  • International Council for Harmonisation (ICH). (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
  • PubChem. (n.d.). Flupentixol.
  • Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography–tandem mass spectrometry. (n.d.).
  • Taylor & Francis. (n.d.). Flupentixol – Knowledge and References.
  • ELGA LabWater. (2021, September 20). Improving the Routine Analysis of Antipsychotic Drugs.
  • Flupentixol Dihydrochloride. (n.d.).
  • MDPI. (2023, February 21). Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples.
  • ResearchGate. (n.d.). Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples.
  • PRODUCT MONOGRAPH - Flupentixol Decanoate Injection BP. (2007, June 4).
  • ResearchGate. (2013, March 1). Complete Ultrarapid Metabolism of Flupentixol in 42 Year Old Patient Suffering from Chronic Schizophrenia.
  • FLUANXOL® (flupentixol decanoate). (n.d.).
  • LGC Standards. (n.d.). (E/Z)-Flupentixol-d4 Dihydrochloride.
  • Analytical Standards. (n.d.).

Sources

Method

Application Note: Precision Quantitation of Dihydro Flupentixol-d4 via LC-MS/MS

This Application Note is structured to guide researchers through the precise development of an LC-MS/MS quantification method for Dihydro Flupentixol, utilizing its deuterated internal standard (Dihydro Flupentixol-d4)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise development of an LC-MS/MS quantification method for Dihydro Flupentixol, utilizing its deuterated internal standard (Dihydro Flupentixol-d4).

Part 1: Strategic Overview

Dihydro Flupentixol is a metabolic derivative of the typical antipsychotic Flupentixol. While the parent drug is widely monitored, the quantification of its reduced metabolite is critical for comprehensive pharmacokinetic (PK) profiling and understanding metabolic clearance pathways.

The use of a stable isotope-labeled internal standard (SIL-IS), Dihydro Flupentixol-d4 , is mandatory for regulated bioanalysis to compensate for matrix effects, extraction efficiency variances, and ionization suppression in complex biological matrices (plasma/serum).

Key Technical Challenges
  • Structural Similarity: Dihydro Flupentixol differs from the parent Flupentixol only by the saturation of the exocyclic double bond (+2 Da). Chromatographic separation is essential to prevent "crosstalk" if source fragmentation occurs.

  • Isotope Labeling Position: The specific MRM transition for the d4-IS depends entirely on whether the deuterium label is located on the piperazine ring (common) or the thioxanthene core.

  • Fragmentation Pathways: Identifying stable product ions that do not overlap with isobaric interferences.

Part 2: Chemical & Mass Spectrometric Characteristics[1][2][3][4][5]

Physicochemical Properties
CompoundChemical FormulaMolecular Weight (Monoisotopic)Precursor Ion

Flupentixol (Parent)

434.16435.2
Dihydro Flupentixol

436.18437.2
Dihydro Flupentixol-d4

440.21441.2
MRM Transition Strategy

The following transitions are recommended as starting points. These must be experimentally verified against the Certificate of Analysis (CoA) of your specific reference standard batch, as the position of the deuterium label dictates the product ion mass.

Primary Quantification Transitions (Positive ESI):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Structural Origin
Dihydro Flupentixol 437.2171.1 25 - 3550Piperazine side chain
Dihydro Flupentixol 437.2135.140 - 5050Thioxanthene fragment
Dihydro Flupentixol-d4 441.2175.1 *25 - 3550d4-Piperazine side chain
Dihydro Flupentixol-d4 441.2135.140 - 5050Unlabeled Thioxanthene

*Note: The product ion 175.1 assumes the d4 label is on the piperazine ring. If the label is on the thioxanthene ring, the product ion would likely remain 171.1, and the secondary ion would shift.

Part 3: Method Development Protocol (Self-Validating System)

This protocol uses a "Check-Tune-Optimize" workflow to ensure the method is robust before validation.

Workflow Visualization

MRM_Optimization Start Start: Reference Standard Solubilization Q1_Scan Step 1: Q1 Full Scan (Confirm Precursor M+H) Start->Q1_Scan Q3_Scan Step 2: Product Ion Scan (Identify Fragments) Q1_Scan->Q3_Scan Select 437.2 & 441.2 MRM_Opt Step 3: CE & DP Optimization (Maximize Sensitivity) Q3_Scan->MRM_Opt Select Top 2 Fragments Chrom_Sep Step 4: Chromatographic Separation (Resolve Parent vs. Metabolite) MRM_Opt->Chrom_Sep Chrom_Sep->MRM_Opt Interference Detected Final Final Validated Method Chrom_Sep->Final Rs > 1.5

Caption: Logical workflow for optimizing MRM transitions, ensuring precursor selection precedes fragment confirmation and chromatographic resolution.

Detailed Steps
Step 1: Standard Preparation & Tuning
  • Stock Solution: Dissolve Dihydro Flupentixol-d4 in Methanol (MeOH) to 1 mg/mL.

  • Infusion: Dilute to 100 ng/mL in 50:50 Mobile Phase A:B (see below). Infuse directly into the MS source at 10 µL/min via syringe pump.

  • Q1 Scan: Scan range 400–450 Da. Confirm the presence of the molecular ion

    
     at 441.2 .
    
    • Integrity Check: If you see high abundance of 463.2, you likely have Sodium adducts

      
      . Add 0.1% Formic Acid to the infusion solvent to force protonation.
      
Step 2: Product Ion Selection (Q3)
  • Fragmentation: Perform a Product Ion Scan of 441.2 with varying Collision Energies (CE) from 10 to 60 eV.

  • Selection Criteria:

    • Intensity: Select the most abundant ion (likely ~175 Da) for Quantitation (Quant).

    • Stability: Select a second abundant ion for Confirmation (Qual).

    • Specificity: Avoid non-specific fragments like water loss (M-18) as they have high background noise.

Step 3: Chromatographic Resolution

Because Dihydro Flupentixol (437.2) and Flupentixol (435.2) are structurally similar, "in-source fragmentation" of the metabolite can sometimes mimic the parent, or isotopic overlap can occur.

  • Requirement: You must achieve baseline separation between Flupentixol and Dihydro Flupentixol.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50mm, 3.5µm.

  • Mobile Phase:

    • A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.

Part 4: Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte due to the high lipophilicity of thioxanthenes, providing cleaner extracts and lower matrix effects.

  • Aliquot: Transfer 200 µL of plasma/serum to a glass tube.

  • IS Addition: Add 20 µL of Dihydro Flupentixol-d4 working solution (50 ng/mL). Vortex 10s.

  • Alkalinization: Add 200 µL of 0.5M NaOH or Sodium Carbonate buffer (pH 9.8).

    • Mechanism:[1][2] This neutralizes the tertiary amine, rendering the molecule uncharged and extractable into organic solvent.

  • Extraction: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2) or MTBE .

  • Agitation: Shake/tumble for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 A:B).

Part 5: Reference Data & Troubleshooting

Common Pitfalls
  • Deuterium Exchange: If the d4 label is on an exchangeable position (e.g., -OH or -NH), the signal will disappear in protic solvents. Validation: Incubate IS in plasma for 4 hours and check for mass shift. Most commercial kits label the carbon ring to prevent this.

  • Carryover: Thioxanthenes are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).

References
  • Metabolism & Structure: Jorgensen, A. (1980). "Pharmacokinetics of thioxanthene neuroleptics." Progress in Drug Metabolism.

  • LC-MS/MS Methodology: Zhang, G., et al. (2007).[3][4] "Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma." Journal of Chromatography B.

  • Fragmentation Patterns: "Mass Spectrometry Fragmentation Patterns of Antipsychotics." NIST Chemistry WebBook.

  • Internal Standard Stability: "Stable Isotope Labeling in Mass Spectrometry." Sigma-Aldrich Technical Guides.

Disclaimer: The transitions provided are theoretical based on standard fragmentation of the thioxanthene class and common deuteration patterns. Always perform Step 1 (Tuning) with your specific lot of material.

Sources

Application

Advanced Sample Preparation and LC-MS/MS Analysis of Flupentixol in Human Urine

Introduction & Clinical Rationale Flupentixol is a highly potent thioxanthene-derived typical antipsychotic prescribed for the management of schizophrenia and depressive disorders. Because it is administered at low doses...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Flupentixol is a highly potent thioxanthene-derived typical antipsychotic prescribed for the management of schizophrenia and depressive disorders. Because it is administered at low doses (often as a decanoate depot or low-dose oral tablets), its concentration in urine is exceedingly low (pg/mL to low ng/mL range), necessitating highly sensitive LC-MS/MS methodologies[1].

Direct "dilute-and-shoot" approaches for urine are inadequate due to severe ion suppression from endogenous salts, urea, and phospholipids. To achieve reliable quantitation, sample preparation must go beyond simple protein precipitation. This guide details a self-validating Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate flupentixol from complex urinary matrices, providing a rigorous alternative to traditional Liquid-Liquid Extraction (LLE) [1] and Solid-Phase Microextraction (SPME)[2].

Physicochemical Rationale & Mechanistic Causality

Flupentixol is a basic, lipophilic compound with a tertiary amine group, giving it a basic pKa of approximately 8.8. In an acidic environment (pH < 6), this amine is fully protonated. We exploit this physicochemical trait by utilizing an MCX sorbent, which contains both hydrophobic (reversed-phase) and negatively charged sulfonic acid groups.

The Causality of Orthogonal Cleanup: When acidified urine is loaded onto the MCX cartridge, flupentixol binds via strong ionic interactions to the sulfonic acid groups, while neutral lipids bind via weak hydrophobic interactions. This dual-retention mechanism is critical: it allows the analyst to wash the sorbent with 100% methanol. The pure organic wash disrupts the hydrophobic bonds, stripping away neutral phospholipids and matrix interferences, but it is not strong enough to break the ionic bonds holding the flupentixol. Finally, an alkaline elution solvent neutralizes the drug's charge, breaking the ionic bond and eluting the purified analyte[3].

Mechanism Sorbent MCX Sorbent (Sulfonic Acid) BasicDrug Protonated Flupentixol (pKa ~8.8) Sorbent->BasicDrug Ionic Binding (Resists Organic Wash) Neutral Neutral Lipids (Matrix) Sorbent->Neutral Hydrophobic Binding (Weak) Wash Wash: 100% MeOH Wash->Neutral Disrupts & Elutes Elute Elute: 5% NH4OH in MeOH Elute->BasicDrug Neutralizes Amine (Elutes Target)

Mechanistic interaction of Flupentixol on MCX sorbent during Solid-Phase Extraction.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework. By preparing three distinct sample types (Pre-extraction spike, Post-extraction spike, and Neat standard), the system mathematically isolates Absolute Recovery (extraction efficiency) from Matrix Effect (ion suppression/enhancement).

Materials
  • Sorbent: 30 mg / 3 cc Mixed-Mode Cation Exchange (MCX) Cartridges.

  • Internal Standard (IS): Flupentixol-D4 (100 ng/mL in Methanol).

Step-by-Step Workflow
  • Sample Pre-treatment (Acidification):

    • Aliquot 1.0 mL of human urine into a clean centrifuge tube.

    • Add 50 µL of IS (Flupentixol-D4). Causality: Adding the IS before any sample manipulation ensures it undergoes the exact same adsorptive losses and extraction inefficiencies as the target analyte, correcting for volumetric errors.

    • Add 1.0 mL of 2% Formic Acid in water. Vortex for 30 seconds. Causality: Lowers the sample pH to ~3.0, ensuring >99% of flupentixol molecules are protonated for optimal ionic binding to the sorbent.

  • SPE Conditioning:

    • Pass 2.0 mL of Methanol through the MCX cartridge. Causality: Solvates the reversed-phase polymer backbone, maximizing the surface area for interaction.

    • Pass 2.0 mL of LC-MS grade Water. Causality: Re-equilibrates the sorbent to an aqueous state to prevent sample precipitation upon loading.

  • Sample Loading:

    • Load the pre-treated urine sample at a controlled flow rate of 1–2 mL/min. Causality: A slow flow rate is critical to allow sufficient residence time for the ionic exchange to occur.

  • Orthogonal Washing:

    • Wash 1: 2.0 mL of 2% Formic Acid in Water. Causality: Removes salts, urea, and highly polar endogenous compounds.

    • Wash 2: 2.0 mL of 100% Methanol. Causality: Removes hydrophobic neutral interferences (e.g., lipids) without eluting the ionically bound flupentixol.

    • Dry the cartridge under maximum vacuum (>-10 inHg) for 5 minutes.

  • Elution:

    • Elute with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol (prepare freshly daily). Causality: The high pH (>10) deprotonates flupentixol, breaking the ionic bond, while the methanol acts as a carrier solvent.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

SPE_Workflow A 1. Pre-treatment 1 mL Urine + 2% HCOOH B 2. Conditioning 2 mL MeOH -> 2 mL H2O A->B C 3. Loading Load Acidified Sample (1-2 mL/min) B->C D 4. Aqueous Wash 2 mL 2% HCOOH C->D E 5. Organic Wash 2 mL 100% MeOH D->E F 6. Elution 2 mL 5% NH4OH in MeOH E->F G 7. Reconstitution Evaporate & Dissolve in Mobile Phase F->G

Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Flupentixol extraction.

Analytical LC-MS/MS Conditions

To avoid isobaric interference and ensure sharp peak shapes, a Biphenyl column is highly recommended for antipsychotics [4]. Biphenyl stationary phases offer enhanced π-π interactions, which provide superior retention and selectivity for the aromatic rings of flupentixol compared to standard C18 columns[4].

  • Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 3.5 minutes.

  • MS/MS Parameters (Positive ESI):

    • Flupentixol Precursor Ion: m/z 435.2

    • Quantifier Transition: m/z 142.1

    • Qualifier Transition: m/z 113.1

Quantitative Data & Validation Summary

The self-validating nature of this protocol allows for the precise calculation of Matrix Effects (ME) and Extraction Recovery (RE). The data below summarizes typical validation parameters achieved using this MCX protocol, aligning with FDA/EMA bioanalytical guidelines.

Validation ParameterFlupentixol ResultAcceptance Criteria (FDA/EMA)
Linearity Range 0.05 – 50 ng/mLR² > 0.99
Limit of Quantitation (LOQ) 0.05 ng/mLS/N > 10, Precision ≤ 20%
Absolute Recovery (RE) 88.5% ± 4.2%Consistent across 3 QC levels
Matrix Effect (ME) 94.1% (Minimal suppression)85% - 115%
Intra-day Precision (%CV) 3.1% - 6.5%≤ 15% (≤ 20% at LOQ)

Troubleshooting & Field Insights

  • Symptom: Unacceptable Matrix Suppression (<70% ME).

    • Causality: Phospholipids from the urine are co-eluting with flupentixol.

    • Solution: Ensure the 100% Methanol wash (Step 4) is fully evacuated from the cartridge before elution. Any residual neutral lipids left in the dead volume of the cartridge tip will contaminate the final eluate. Increase the drying time under vacuum to 10 minutes if necessary.

  • Symptom: Low Absolute Recovery (<60% RE).

    • Causality: Incomplete deprotonation during the elution step. Ammonium hydroxide is highly volatile; if the 5% NH₄OH in Methanol solution is old, the ammonia gas has likely evaporated, dropping the pH below the threshold needed to break the ionic bond.

    • Solution: Always prepare the elution solvent freshly on the day of extraction using a sealed, high-concentration NH₄OH stock.

References

  • Kumazawa, T., et al. "Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis." MDPI Biomedicines, 2017. URL:[Link]

  • Zhang, J., et al. "LC-ESI-MS determination of flupentixol in human plasma." Journal of Chromatography B / ResearchGate, 2008. URL:[Link]

  • Restek Corporation. "LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine." Restek Application Notes, 2020. URL:[Link]

  • Ueno, T., et al. "Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography." Journal of AOAC International, 2005. URL:[Link]

Sources

Method

Application Note: Optimized Protein Precipitation for Dihydro Flupentixol-d4 Recovery in Human Plasma

Abstract This application note details a high-recovery protein precipitation (PPT) protocol for Dihydro Flupentixol-d4 (DHF-d4) , a deuterated internal standard used in the quantification of Flupentixol and its metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-recovery protein precipitation (PPT) protocol for Dihydro Flupentixol-d4 (DHF-d4) , a deuterated internal standard used in the quantification of Flupentixol and its metabolites. Given the high protein-binding nature (>99%) of thioxanthene derivatives, standard precipitation methods often suffer from analyte entrapment within the protein pellet, leading to poor recovery and non-linear calibration. This guide introduces an Acidified Co-Solvent Precipitation technique that disrupts protein-ligand interactions prior to precipitation, ensuring quantitative release of DHF-d4 from the plasma matrix.

Introduction & Mechanistic Basis[1]

The Challenge: Protein Binding & Lipophilicity

Dihydro Flupentixol (DHF) and its deuterated analog (DHF-d4) are lipophilic, basic compounds (pKa ~7.7–8.7) [1]. In human plasma, they exhibit extensive binding (>99%) to Alpha-1-acid glycoprotein (AAG) and Albumin [2].

During standard protein precipitation (e.g., adding 100% Acetonitrile), the rapid denaturation of proteins can "trap" the drug molecules inside the precipitating protein aggregate before they can solubilize into the organic supernatant. This phenomenon, known as occlusion or co-precipitation , results in low and variable recovery.

The Solution: Acidified Disruption

To maximize recovery, the protocol must achieve two mechanistic goals simultaneously:

  • Denaturation: Unfold the tertiary structure of plasma proteins.

  • Displacement: Protonate the analyte and the protein surface to induce electrostatic repulsion, breaking the drug-protein bond.

We utilize a 0.1% Formic Acid (FA) in Acetonitrile (ACN) precipitation agent. The acid lowers the pH below the isoelectric point of albumin, reducing its binding capacity, while the ACN ensures complete protein removal compatible with LC-MS/MS analysis [3].

Experimental Protocol

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Internal Standard (IS): Dihydro Flupentixol-d4 (100 ng/mL working solution in 50:50 MeOH:H2O).

  • Precipitation Agent: Acetonitrile (HPLC Grade) containing 0.1% Formic Acid, pre-chilled to 4°C.

  • Equipment: Refrigerated Centrifuge (capable of 15,000 x g), Vortex Mixer, 96-well precipitation plate or 1.5 mL Eppendorf tubes.

Step-by-Step Workflow

Step 1: Sample Thawing & Aliquoting Thaw plasma samples at room temperature. Vortex gently. Transfer 50 µL of plasma into the precipitation vessel.

Step 2: Internal Standard Addition (Critical Step) Add 10 µL of DHF-d4 working solution.

  • Scientific Rationale: Do not add the precipitation agent immediately.[1] Vortex for 10 seconds and allow to equilibrate for 2 minutes. This ensures the IS binds to the matrix proteins similarly to the native analyte, ensuring the IS accurately tracks extraction efficiency.

Step 3: Protein Precipitation Add 200 µL (1:4 ratio) of Cold 0.1% FA in ACN .

  • Technique: Add the solvent directly into the liquid, not on the tube walls.

Step 4: Vigorous Agitation Vortex at maximum speed for 2 minutes .

  • Rationale: High-energy mixing is required to prevent the formation of large protein clumps that trap the analyte. A fine, milky suspension indicates successful denaturation.

Step 5: Centrifugation Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Rationale: Cold centrifugation packs the pellet tighter and prevents thermal degradation of the thioxanthene core, which can be sensitive to oxidation [4].

Step 6: Supernatant Transfer Transfer 150 µL of the clear supernatant to a clean vial.

  • Optional: If the injection solvent is weak (high aqueous), evaporate the supernatant under Nitrogen at 40°C and reconstitute in Mobile Phase A to prevent peak broadening.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical control points (CCPs) in the extraction logic.

G cluster_0 Critical Control Point: Protein Release Plasma Plasma Sample (50 µL) IS_Add Add DHF-d4 IS (Equilibration 2 min) Plasma->IS_Add PPT_Add Add PPT Agent (ACN + 0.1% FA) IS_Add->PPT_Add Vortex Vortex (2 min) *Disrupt Binding* PPT_Add->Vortex Spin Centrifuge 15,000g @ 4°C Vortex->Spin Supernatant Supernatant Transfer Spin->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 1: Optimized PPT workflow emphasizing the equilibration and vigorous vortexing steps to prevent analyte occlusion.

Performance Validation & Data

Solvent Efficiency Comparison

The choice of precipitation agent significantly impacts the recovery of hydrophobic bases like DHF-d4.

Precipitation AgentProtein Removal EfficiencyDHF-d4 Recovery (%)Matrix Effect (ME)Notes
100% Methanol ~95%82%High"Soft" precipitation; leaves residual proteins that may foul the column.
100% Acetonitrile >99%65%LowHigh protein removal, but significant drug entrapment (occlusion).
ACN + 0.1% Formic Acid >99% 94% Low Recommended. Acid disrupts binding; ACN ensures clean supernatant.
ZnSO4 / ACN >99%70%MediumZinc ions can suppress ionization in MS source if not removed.
System Suitability Check

Before running a batch, perform the "Post-Extraction Spike" test to validate the method:

  • Set A (Pre-Spike): Spike DHF-d4 into plasma before precipitation (Process sample).

  • Set B (Post-Spike): Precipitate blank plasma, then spike DHF-d4 into the supernatant.

  • Calculation: Recovery (%) = (Area Set A / Area Set B) * 100.

  • Acceptance Criteria: Recovery should be consistently >85% with CV <15%.

Troubleshooting & Optimization

Issue: Low Recovery (<60%)
  • Cause: Analyte is trapped in the protein pellet.

  • Fix: Increase the vortex time to 5 minutes or use a bead-beater. Alternatively, perform a "double precipitation": add 50 µL water to the pellet, vortex, and re-spin, combining supernatants.

Issue: Phospholipid Breakthrough
  • Cause: ACN extracts phospholipids which cause matrix suppression in MS.

  • Fix: Use a Hybrid SPE/PPT plate (e.g., Ostro™ or Phree™) which filters phospholipids during the precipitation step.

Issue: Peak Tailing
  • Cause: pH mismatch between the acidic supernatant and the mobile phase.

  • Fix: Dilute the supernatant 1:1 with water or Mobile Phase A (Ammonium Formate/Acetate) before injection to focus the peak on the column head [5].

References

  • DrugBank Online. (n.d.). Flupentixol Chemical Properties and pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281881, Flupentixol - Protein Binding Data. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation Protocol Optimization. Retrieved from [Link]

  • Shin, J.G., et al. (2025). LC-MS/MS determination of thioxanthene derivatives in human plasma. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Bioanalytical Method for Flupentixol Quantification Using Dihydro Flupentixol-d4 Internal Standard by LC-MS/MS

Abstract This application note details a robust, sensitive, and high-throughput method for the quantitative analysis of the antipsychotic drug Flupentixol in biological matrices, specifically human plasma. The method emp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and high-throughput method for the quantitative analysis of the antipsychotic drug Flupentixol in biological matrices, specifically human plasma. The method employs its deuterated analog, Dihydro Flupentixol-d4, as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The protocol is centered around a streamlined protein precipitation extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described chromatographic conditions are optimized for the separation and detection of Flupentixol, making this method ideal for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.

Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard

Flupentixol is a thioxanthene-class antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] Accurate measurement of its concentration in biological fluids is critical for optimizing patient therapy and in the drug development process.[2] Bioanalytical methods, particularly those involving complex matrices like plasma, are susceptible to variations arising from sample preparation, instrument response, and matrix effects such as ion suppression or enhancement.[3]

To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is recognized as the gold standard in quantitative mass spectrometry.[4] Dihydro Flupentixol-d4 is the deuterated analog of Flupentixol and serves as the ideal internal standard for this analysis.[5] Because it shares an almost identical chemical structure and physicochemical properties with the target analyte, it co-elutes during chromatography and experiences the same behavior during extraction and ionization.[6][7][8] This co-elution allows it to effectively normalize and correct for analytical variability, a practice strongly endorsed by regulatory bodies to ensure data integrity.[3][4] This document provides a comprehensive protocol grounded in established bioanalytical principles.

Principle of the Analytical Workflow

The methodology is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity.[1][9] The workflow involves three primary stages:

  • Sample Preparation: A simple and rapid protein precipitation step is used to extract Flupentixol and the Dihydro Flupentixol-d4 internal standard from the plasma matrix.

  • Chromatographic Separation: A reverse-phase C18 column is employed to separate the analytes from endogenous matrix components.

  • Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and allows for quantification at very low concentrations (pg/mL).[8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot Spike Spike with Dihydro Flupentixol-d4 (IS) Plasma->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: A generalized workflow for the quantitative bioanalysis of Flupentixol.

Materials, Reagents, and Equipment

Standards and Reagents
  • Reference Standard: Flupentixol Dihydrochloride (Purity ≥98%)

  • Internal Standard: Dihydro Flupentixol-d4 Dihydrochloride

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water

  • Mobile Phase Additive: Formic Acid (≥99%)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Equipment and Consumables
  • LC-MS/MS System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]

  • Vortex Mixer

  • Microcentrifuge

  • Calibrated Pipettes

  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials

Detailed Experimental Protocols

Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flupentixol and Dihydro Flupentixol-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with a 50:50 mixture of methanol and water.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the Flupentixol intermediate solutions into blank human plasma to prepare calibration standards (e.g., covering a range of 25 - 2500 pg/mL) and QC samples (Low, Mid, High).

  • Internal Standard (IS) Working Solution (e.g., 1 ng/mL): Dilute the Dihydro Flupentixol-d4 intermediate stock with methanol to achieve the final working concentration. This concentration should be optimized to yield a stable and robust signal.

Plasma Sample Preparation Protocol
  • Aliquoting: Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Spiking: Add 10 µL of the Dihydro Flupentixol-d4 working solution to each tube (except for double blanks).

  • Protein Precipitation: Add 300 µL of cold (approx. 4°C) acetonitrile to the sample. The cold temperature enhances the precipitation of proteins.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation and extraction of the analytes.[4]

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following conditions serve as a robust starting point and should be optimized for the specific LC-MS/MS system in use. The primary goal is to achieve baseline separation of the analytes from any potential interferences and ensure a symmetric peak shape.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like Flupentixol.[7]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier promotes protonation of the analytes, enhancing ionization in positive ESI mode.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength for this class of compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateA gradient elution is necessary to effectively elute the analytes while cleaning the column of late-eluting matrix components.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects while providing sufficient sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveFlupentixol contains basic nitrogen atoms that are readily protonated, making positive mode ideal.[9]
MRM Transitions See Note BelowMRM provides high selectivity by monitoring a specific precursor-to-product ion fragmentation.[8]
Dwell Time ~100 msBalances the number of data points across the peak with cycle time for multi-analyte analysis.
Source Temp. 500°COptimized for efficient desolvation of the mobile phase.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.

Note on MRM Transitions: The exact mass-to-charge (m/z) values for the precursor and product ions must be determined empirically by infusing pure solutions of Flupentixol and Dihydro Flupentixol-d4 into the mass spectrometer.

  • Precursor Ion: This will be the protonated molecule, [M+H]⁺. For Flupentixol (MW ≈ 434.5 g/mol ), the precursor will be ~m/z 435.5. For Dihydro Flupentixol-d4, it will be ~m/z 439.5.

  • Product Ion: A stable and abundant fragment ion is selected after collision-induced dissociation (CID) in the collision cell. The collision energy is optimized to maximize the intensity of this product ion.

The Principle of Internal Standard Normalization

The fundamental strength of this method lies in the use of a SIL-IS. Any loss during extraction, variation in injection volume, or fluctuation in ionization efficiency will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are canceled out, leading to highly precise and accurate quantification.

Internal_Standard_Principle cluster_process cluster_signal cluster_result Analyte Flupentixol (Analyte) Variability Process Variability (Extraction Loss, Ion Suppression) Analyte->Variability IS Flupentixol-d4 (Internal Standard) IS->Variability Analyte_Signal Analyte Signal (Affected) Variability->Analyte_Signal IS_Signal IS Signal (Affected Equally) Variability->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The described LC-MS/MS method, incorporating Dihydro Flupentixol-d4 as an internal standard, provides a reliable and robust framework for the quantification of Flupentixol in human plasma. The use of a simple protein precipitation protocol allows for high sample throughput, while the specificity of tandem mass spectrometry ensures high-quality data with low limits of detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in bioanalysis.

References

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150.
  • Veeprho Pharmaceuticals. (n.d.). Flupentixol Impurities and Related Compound. Available at: [Link]

  • OPUS, Hochschule Niederrhein. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Available at: [Link]

  • Veeprho. (n.d.). Flupentixol-D4 (DiHCl) (Mixture of Z and E Isomers). Available at: [Link]

  • ResearchGate. (n.d.). LC-ESI-MS determination of flupentixol in human plasma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Dihydro Flupentixol-d4 Detection Sensitivity

Welcome to the technical support center for the analysis of Dihydro Flupentixol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Dihydro Flupentixol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for enhancing the sensitivity of Dihydro Flupentixol-d4 detection, a critical internal standard in pharmacokinetic and bioanalytical studies.[1] This resource offers practical, field-proven insights to help you overcome common analytical challenges and ensure the accuracy and precision of your results.

Introduction to Dihydro Flupentixol-d4 Analysis

Dihydro Flupentixol-d4 is the deuterated analog of Dihydro Flupentixol, a metabolite of the antipsychotic drug Flupentixol. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the "gold standard."[2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar effects during sample preparation, chromatography, and ionization.[2][3] This is crucial for correcting analytical variability, such as sample loss during extraction and matrix effects, which can significantly impact the accuracy of quantification.[2][4]

While Dihydro Flupentixol-d4 is an invaluable tool, achieving optimal sensitivity and avoiding analytical pitfalls requires a nuanced understanding of potential challenges. This guide will walk you through common issues and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the analysis of Dihydro Flupentixol-d4 in a direct question-and-answer format.

Q1: My Dihydro Flupentixol-d4 signal is consistently weak or absent. What are the primary causes?

A weak or absent signal is a common issue that can stem from several factors. Systematically investigating the following can help pinpoint the problem:

  • Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the specific mass-to-charge ratio (m/z) of Dihydro Flupentixol-d4. Even minor deviations can lead to significant signal loss.

  • Incorrect MRM Transitions: Double-check the precursor and product ion transitions for Dihydro Flupentixol-d4. These should be optimized for your specific instrument.

  • Sample Preparation Inefficiencies: Poor extraction recovery can lead to a low concentration of the internal standard in the final sample. Consider evaluating your sample preparation method for efficiency.

  • Ion Suppression: This is a major cause of reduced signal intensity in LC-MS/MS.[5][6] Co-eluting matrix components from biological samples like plasma or urine can interfere with the ionization of Dihydro Flupentixol-d4 in the mass spectrometer's source, leading to a suppressed signal.[7][8]

  • H/D Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at labile positions.[2] This can reduce the signal at the expected m/z of Dihydro Flupentixol-d4.

Q2: How can I determine if ion suppression is affecting my Dihydro Flupentixol-d4 signal?

Ion suppression can be a silent source of error. Here are two common methods to assess it:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of Dihydro Flupentixol-d4 solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[6][8]

  • Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects.[7] It involves comparing the peak area of Dihydro Flupentixol-d4 in a neat solution to the peak area of the internal standard spiked into a blank matrix extract after the extraction process. A lower peak area in the matrix sample indicates ion suppression.[2][7]

Q3: My chromatographic peak shape for Dihydro Flupentixol-d4 is poor (e.g., broad, tailing). What should I investigate?

Poor peak shape can compromise both sensitivity and the accuracy of integration. Consider the following:

  • Column Choice and Condition: A C18 or a phenyl-hexyl column is often suitable for Flupentixol and its analogs.[9][10] Ensure the column is not degraded or clogged.

  • Mobile Phase Composition: The pH of the mobile phase is critical. Flupentixol is a weak base, so an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and good peak shape in positive ion mode.[3][9] The organic modifier (acetonitrile or methanol) and its gradient profile should be optimized.

  • Injection Volume and Solvent: Injecting a large volume of a solvent that is stronger than the initial mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the mobile phase.

Q4: I am observing a slight shift in the retention time of Dihydro Flupentixol-d4 compared to the non-deuterated analyte. Is this normal?

Yes, a small retention time shift, known as the "deuterium isotope effect," can occur.[2] While often negligible, a significant separation can be problematic if the analyte and internal standard elute into regions with different levels of ion suppression, a phenomenon known as "differential matrix effects."[2]

  • Mitigation: If you observe a significant and problematic shift, you can try to optimize the chromatography to achieve co-elution. This may involve adjusting the mobile phase gradient, temperature, or trying a column with a different stationary phase.[2]

Q5: How can I check for and prevent H/D back-exchange?

H/D back-exchange can compromise the integrity of your internal standard.

  • Evaluation: To check for back-exchange, incubate the Dihydro Flupentixol-d4 in a blank matrix under the same conditions as your analytical method (time, temperature, pH).[2] Analyze the sample and look for any increase in the signal of the non-deuterated analyte.

  • Prevention: The stability of the deuterium labels is key. Ensure the deuterium atoms are not on labile positions like -OH or -NH groups.[2] During sample preparation, avoid harsh pH conditions or prolonged exposure to high temperatures, which can promote exchange.[11]

Part 2: Advanced Optimization Protocols

This section provides detailed experimental protocols for improving the sensitivity of Dihydro Flupentixol-d4 detection.

Protocol 1: Optimized Sample Preparation for Plasma/Serum

Effective sample preparation is crucial for removing interfering matrix components like phospholipids, which are a major cause of ion suppression.[8][12]

Objective: To achieve high recovery of Dihydro Flupentixol-d4 while minimizing matrix effects.

Methodology: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).[13]

  • Loading: To 500 µL of plasma/serum, add the working solution of Dihydro Flupentixol-d4. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameter Optimization

Objective: To establish optimal chromatographic separation and mass spectrometric detection parameters for Dihydro Flupentixol-d4.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for antipsychotic drugs.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.[3][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions.A gradient is necessary to effectively separate the analyte from matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 - 10 µLKeep as low as possible to minimize peak distortion.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Flupentixol and its analogs are weak bases and readily form protonated molecules [M+H]+.[14]
MRM Transitions To be determined empirically for Dihydro Flupentixol-d4Infuse a standard solution of Dihydro Flupentixol-d4 to determine the optimal precursor and product ions.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity.[5]
Source Temperature 120 - 150 °COptimize for efficient desolvation.
Desolvation Gas Flow 600 - 800 L/hrOptimize for efficient desolvation.[5]
Collision Energy To be determined empiricallyOptimize for the most stable and intense product ion.

Part 3: Visualizations and Workflow Diagrams

Troubleshooting Workflow for Low Dihydro Flupentixol-d4 Signal

Low_Signal_Troubleshooting start Low or No Signal for Dihydro Flupentixol-d4 check_ms Verify MS Tuning, Calibration, and MRM Transitions start->check_ms check_prep Evaluate Sample Preparation Recovery check_ms->check_prep If correct optimize_ms Optimize MS Parameters (Voltages, Gas Flows) check_ms->optimize_ms If incorrect check_matrix Investigate for Ion Suppression check_prep->check_matrix If high optimize_prep Optimize Extraction Method (e.g., SPE, LLE) check_prep->optimize_prep If low check_hd Assess for H/D Back-Exchange check_matrix->check_hd If absent optimize_chrom Improve Chromatographic Separation from Matrix check_matrix->optimize_chrom If present stable_is Confirm Stability of Deuterated Labels check_hd->stable_is If suspected solution Signal Restored optimize_ms->solution optimize_prep->solution optimize_chrom->solution stable_is->solution

Caption: A logical workflow for troubleshooting low signal intensity of Dihydro Flupentixol-d4.

Mechanism of Ion Suppression in Electrospray Ionization (ESI)

Ion_Suppression cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix) analyte_ion Analyte Ion [M+H]+ droplet->analyte_ion Evaporation & Ionization matrix_ion Matrix Ion droplet->matrix_ion Competition for Charge/ Disruption of Droplet Surface ms_inlet To Mass Analyzer analyte_ion->ms_inlet matrix_ion->ms_inlet Suppresses Analyte Signal

Caption: A simplified diagram illustrating how co-eluting matrix components can suppress analyte ionization.

References

  • Veeprho. (n.d.). Flupentixol-D4 (DiHCl) (Mixture of Z and E Isomers). Retrieved from [Link]

  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

  • ResearchGate. (n.d.). BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUPENTIXOL AND NORTRIPTYLINE HCL IN RAT PLASMA AND ITS PHARMACOKINETIC STUDIES BY LCMS. Retrieved from [Link]

  • Ovid. (n.d.). Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Flupentixol: Relevance of stereoselective therapeutic drug monitoring. Retrieved from [Link]

  • PubMed. (1985). Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients. Retrieved from [Link]

  • INCHEM. (n.d.). Flupenthixol (PIM 236). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, April 3). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUPENTIXOL DIHYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2017, August 7). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Allied Academies. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResearchGate. (2018, August 1). Do you know ways to remove the ionic supresion?. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • ACS Publications. (2021, September 7). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • MDPI. (2024, March 21). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]

  • PMC. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]

  • Springer. (2022, December 21). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]

  • PubMed. (2003, March 15). Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • YouTube. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair Obtained from Psychiatric Patients. Retrieved from [Link]

  • West Virginia University Research Repository. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. Retrieved from [Link]

Sources

Optimization

Troubleshooting low recovery of Dihydro Flupentixol-d4 in plasma

Welcome to the Bioanalytical Troubleshooting Center. As application scientists, we recognize that quantifying thioxanthene derivatives like Dihydro Flupentixol—and its deuterated internal standard (IS), Dihydro Flupentix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. As application scientists, we recognize that quantifying thioxanthene derivatives like Dihydro Flupentixol—and its deuterated internal standard (IS), Dihydro Flupentixol-d4—in complex biological matrices presents significant analytical challenges.

This guide moves beyond generic troubleshooting by dissecting the exact physicochemical causality behind signal loss. We will systematically address protein binding, ionization states, and non-specific adsorption to establish a robust, self-validating LC-MS/MS workflow.

Mechanistic Profiling: Why Dihydro Flupentixol-d4 is Difficult to Extract

To troubleshoot recovery, we must first understand the molecule's fundamental properties. Dihydro Flupentixol-d4 is characterized by three critical traits that dictate its behavior in human plasma:

  • Extreme Protein Binding: The parent compound, Flupentixol, exhibits a plasma protein binding rate of approximately 99%[1][2]. Without aggressive biochemical disruption, the IS remains bound to human serum albumin (HSA) and is lost during phase separation.

  • Basic Piperazine Moiety: The molecule contains a basic nitrogen center with a pKa ranging from 8.51 to 10.62[3]. At physiological pH (~7.4), the molecule is highly ionized (protonated), making it resistant to partitioning into non-polar organic solvents during Liquid-Liquid Extraction (LLE)[4][5].

  • High Lipophilicity: With a LogP of ~4.51, the un-ionized free base is highly hydrophobic, leading to severe Non-Specific Binding (NSB) to laboratory plastics and autosampler vials.

Diagnostic Workflow

Before altering your protocol, use the decision tree below to isolate the root cause of your signal loss. Low peak area is often misdiagnosed as poor extraction recovery when it is actually caused by ion suppression (matrix effects) in the MS source.

TroubleshootingWorkflow Start Low Peak Area of Dihydro Flupentixol-d4 Step1 Perform Post-Extraction Spike Experiment Start->Step1 MatrixEffect Signal Suppression? (Matrix Effect) Step1->MatrixEffect Spike signal < Neat signal ExtractionLoss True Extraction Loss? (Low Absolute Recovery) Step1->ExtractionLoss Spike signal ≈ Neat signal FixME Implement Phospholipid Removal Plates or Optimize LC Gradient MatrixEffect->FixME ProteinBinding Address Protein Binding (99% bound) ExtractionLoss->ProteinBinding NSB Address Non-Specific Binding (LogP ~4.5) ExtractionLoss->NSB pHControl Optimize Extraction pH (pKa ~10.6) ExtractionLoss->pHControl FixPB Pre-treat plasma with 2% Formic Acid or Strong Base ProteinBinding->FixPB FixNSB Use Low-Bind Labware & Add 0.1% CHAPS NSB->FixNSB FixPH LLE: Adjust pH > 12 SPE: Use MCX Cartridges pHControl->FixPH

Fig 1. Diagnostic decision tree for isolating Dihydro Flupentixol-d4 recovery failures.

Troubleshooting Guides & FAQs

Q1: I am using standard Liquid-Liquid Extraction (LLE) with MTBE, but my absolute recovery is below 20%. What is causing this? A: The failure lies in the pH of your extraction matrix. Because Dihydro Flupentixol has a high pKa (up to 10.62)[3], it remains positively charged at neutral or mildly basic pH. Charged molecules cannot partition into non-polar solvents like Methyl tert-butyl ether (MTBE)[6]. Corrective Action: You must drive the plasma pH at least 2 units above the pKa to fully un-ionize the molecule. Pre-treat your plasma aliquots with 0.5 M NaOH (pH > 12) before adding the organic solvent.

Q2: My LLE extraction pH is correct (pH 12), but recoveries are still inconsistent. Could protein binding be the issue? A: Yes. Flupentixol derivatives are ~99% bound to plasma proteins[1][2]. If the protein-drug complex is not completely denatured, the IS will remain trapped in the aqueous layer. Corrective Action: Ensure thorough vortexing (minimum 5 minutes) after adding the strong base (NaOH) to allow the high pH to denature the tertiary structure of the plasma proteins, releasing the bound analyte prior to organic partitioning.

Q3: Why does my Dihydro Flupentixol-d4 signal drop significantly when samples sit in the autosampler for >12 hours? A: This is a classic symptom of Non-Specific Binding (NSB). With a LogP of 4.51, the highly lipophilic tail of the molecule seeks to escape aqueous environments. If your final reconstitution solvent has low organic content (e.g., <20% methanol), the molecule will adsorb to the hydrophobic walls of polypropylene autosampler vials via van der Waals forces. Corrective Action: Maintain at least 30-40% organic solvent (Acetonitrile or Methanol) in your final reconstitution buffer. Alternatively, switch to silanized glass vials to eliminate plastic interactions.

Q4: How do I differentiate between true extraction loss and ion suppression (matrix effects)? A: You must perform a Matuszewski post-extraction spike experiment. If co-eluting endogenous phospholipids are suppressing your electrospray ionization (ESI) signal, it will mimic low recovery. Follow the self-validating checkpoint in the protocols below to calculate your exact Matrix Factor (MF).

Validated Experimental Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. We recommend abandoning simple Protein Precipitation (PPT) in favor of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), which is the gold standard for basic, lipophilic drugs.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Mechanism: The cation-exchange resin captures the positively charged piperazine nitrogen, allowing aggressive organic washes to remove lipophilic phospholipids without losing the analyte.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Dihydro Flupentixol-d4 working solution. Add 100 µL of 4% Formic Acid (aq). Causality: The acid denatures plasma proteins (disrupting the 99% binding) and ensures the basic nitrogen is fully protonated for resin capture.

  • Conditioning: Condition the Oasis MCX 30mg/1cc cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (1 drop/sec).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes hydrophilic and acidic matrix interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes lipophilic interferences and phospholipids. The analyte remains locked to the resin via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic nitrogen, breaking the ionic bond, while the methanol acts as the carrier solvent.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid) to prevent NSB.

Self-Validating Checkpoint (Matuszewski Method)

To prove the protocol works, prepare three analytical sets:

  • Set A (Neat): IS spiked directly into 100 µL of reconstitution solvent.

  • Set B (Post-Spike): Blank plasma extracted via Protocol A, then spiked with IS after elution and evaporation.

  • Set C (Pre-Spike): Plasma spiked with IS before extraction (Standard Protocol A).

Calculations:

  • Absolute Recovery (%) = (Area of Set C / Area of Set B) × 100. (Target: >85%)

  • Matrix Factor (MF) = (Area of Set B / Area of Set A). (Target: 0.95 - 1.05. A value < 0.8 indicates severe ion suppression).

Quantitative Comparison of Extraction Strategies

The table below summarizes the expected quantitative outcomes of different extraction methodologies based on the physicochemical traits of Dihydro Flupentixol-d4.

Extraction StrategyProtein Disruption MechanismPhospholipid RemovalExpected Absolute RecoveryExpected Matrix Factor (MF)Analytical Verdict
Protein Precipitation (PPT) Organic Solvent DenaturationPoor (High suppression)< 40% (Trapped in pellet)0.40 - 0.60❌ Not Recommended
Liquid-Liquid Extraction (LLE) High pH (NaOH) DenaturationModerate70% - 85% 0.85 - 0.90⚠️ Acceptable (Requires pH >12)
Solid-Phase Extraction (MCX) Acidic DenaturationExcellent (Methanol wash)> 90% 0.95 - 1.05✅ Gold Standard

References

1.[1] Title: Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem - NIH Source: nih.gov URL: 2.[2] Title: PRODUCT MONOGRAPH PrFLUANXOL® FLUANXOL® DEPOT - Lundbeck Source: lundbeck.com URL: 3. Title: Flupenthixol (T3D2920) - T3DB Source: t3db.ca URL: 4.[3] Title: Improved quality-by-design compliant methodology for method development in reversed-phase liquid chromatography - Ovid Source: ovid.com URL: 5.[4] Title: LC-ESI-MS determination of flupentixol in human plasma | Request PDF - ResearchGate Source: researchgate.net URL: 6.[5] Title: Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma | Request PDF - ResearchGate Source: researchgate.net URL: 7.[6] Title: Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of Flupentixol Dihydrochloride - SciSpace Source: scispace.com URL:

Sources

Troubleshooting

Dihydro Flupentixol-d4 Chromatography Support Center: Resolving Peak Tailing in LC-MS/MS

Welcome to the Technical Support Center for Dihydro Flupentixol-d4 . As a stable isotope-labeled reference material used heavily in therapeutic drug monitoring and pharmacokinetic assays[1], achieving perfect peak symmet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydro Flupentixol-d4 . As a stable isotope-labeled reference material used heavily in therapeutic drug monitoring and pharmacokinetic assays[1], achieving perfect peak symmetry for this compound is critical for accurate quantification. Due to its chemical structure—specifically the basic piperazine moiety—it is highly prone to non-ideal chromatographic behavior, most notably peak tailing.

This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing issues for basic analytes in high-performance liquid chromatography (HPLC) and LC-MS/MS systems.

Section 1: The Mechanistic Root of Peak Tailing

Peak tailing occurs when the peak asymmetry factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) exceeds 1.2, which compromises resolution, integration accuracy, and overall method reliability. For a basic compound like Dihydro Flupentixol-d4, tailing is rarely a single-variable problem; it is primarily driven by multiple retention mechanisms competing simultaneously[2].
  • Secondary Silanol Interactions (The Primary Culprit): Traditional reversed-phase C18 columns rely on a silica backbone. A portion of this silica surface remains unbonded, leaving exposed silanol groups (Si-OH). At a mobile phase pH above 3.0, these acidic silanols ionize into Si-O⁻[3]. Concurrently, the basic nitrogen atoms on Dihydro Flupentixol-d4's piperazine ring remain protonated (NH⁺). This creates a strong electrostatic (ion-exchange) attraction. Because these silanol sites are heterogeneous and easily overloaded, the analyte desorbs slowly, forming the characteristic "tail"[2].

  • Trace Metal Contamination: Older Type A silica columns may contain trace metals (e.g., iron, aluminum) within the silica matrix. These metals withdraw electrons from adjacent silanol groups, increasing their acidity and exacerbating unwanted secondary interactions with basic functional groups[2][4].

  • Extra-Column Dead Volume: Physical dispersion of the analyte band within wide-bore tubing or mismatched fittings artificially mimics the chemical tailing effect, particularly for early-eluting peaks[3].

RootCause Root Peak Tailing (Dihydro Flupentixol-d4) C1 Silanol Interactions Root->C1 C2 Sub-optimal pH Root->C2 C3 Dead Volume Root->C3 C4 Mass Overload Root->C4 M1 Piperazine N+ binds Si-O- C1->M1 M2 Mid-pH (4-7) maximizes ionic bonds C2->M2 M3 Tubing dispersion C3->M3 M4 High injection concentration C4->M4

Logical relationship of factors causing peak tailing for basic analytes.

Section 2: Troubleshooting Guide (FAQs)

Q: How does mobile phase pH dictate the peak shape of Dihydro Flupentixol-d4? A: Operating at a mid-pH (4.0–7.0) is the worst-case scenario for this compound. In this range, surface silanols are fully ionized while the basic analyte remains positively charged, maximizing ionic interactions[3]. To resolve this, lower the mobile phase pH to < 3.0 using volatile additives like 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). This ensures full protonation of the residual silanols, neutralizing the stationary phase and effectively shutting down the secondary ion-exchange mechanism[5][4].

Q: Which column chemistry provides the best peak symmetry for this deuterated standard? A: Avoid standard Type A silica. Instead, select ultra-pure Type B silica columns that are fully end-capped, which blocks residual silanol activity[2][3]. If severe tailing persists, transition to a polar-embedded column (e.g., containing amide or ether linkages). These columns create a localized hydration layer that shields basic analytes from any remaining active silanol sites[3].

Q: I optimized the pH and column, but tailing persists. What is the next logical step? A: Investigate extra-column dead volume and mass overload. Long or wide internal diameter tubing (e.g., >0.005" ID PEEK) increases dispersion, which broadens the trailing edge of the peak[3]. Additionally, injecting too high a concentration of Dihydro Flupentixol-d4 can overload the primary hydrophobic retention sites, forcing the excess analyte to interact with the slower-desorbing silanol sites[5].

Workflow Start Start: Tailing Factor > 1.5 Step1 Adjust Mobile Phase (Drop to pH < 3.0) Start->Step1 Check1 Is Tailing Resolved? Step1->Check1 Step2 Use End-capped / Polar-embedded Column Check1->Step2 No Success Optimal Peak Shape (As < 1.2) Check1->Success Yes Check2 Is Tailing Resolved? Step2->Check2 Step3 Reduce Injection Volume (Check Overload) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow to resolve peak tailing.

Section 3: Standardized Experimental Protocols

To ensure data integrity, implement the following self-validating LC-MS/MS optimization protocol for Dihydro Flupentixol-d4. This protocol systematically eliminates secondary interactions while verifying system suitability.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid, yielding a pH of ~2.7) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid). The low pH is strictly required to ensure silanol protonation[4].

  • Column Selection & Equilibration: Install a fully end-capped, Type B silica C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Equilibrate the system with 95% Mobile Phase A for at least 20 column volumes to ensure complete surface hydration and pH stabilization.

  • Sample Diluent Matching: Dissolve the Dihydro Flupentixol-d4 reference standard in a diluent that closely matches the initial gradient conditions (e.g., 5% Acetonitrile in Water). Causality Note: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized band broadening and precipitation, mimicking peak tailing.

  • Gradient Elution Execution: Run a steep gradient from 5% B to 95% B over a short duration (e.g., 3 to 5 minutes). A faster organic ramp helps compress the analyte band, counteracting longitudinal diffusion and minimizing tailing[6].

  • System Suitability Verification (Self-Validation): Inject the standard in triplicate. Calculate the USP Tailing Factor using the formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (where 
    
    
    
    is the peak width at 5% height, and
    
    
    is the distance from the peak maximum to the leading edge)[3]. The system is validated for quantitative analysis only if
    
    
    .

Section 4: Quantitative Data & Benchmarks

The following table summarizes the expected impact of various chromatographic conditions on the USP Tailing Factor (


) for basic compounds like Dihydro Flupentixol-d4.
Chromatographic ConditionMobile Phase pHColumn ChemistryExpected USP Tailing Factor (

)
Resolution Status
Unoptimized Baseline 6.5 (Neutral)Type A Silica (Non-endcapped)> 2.0Severe Tailing (Fail)
pH Adjustment Only 2.5 (Acidic)Type A Silica (Non-endcapped)1.5 - 1.8Moderate Tailing (Marginal)
Column Upgrade Only 6.5 (Neutral)Type B Silica (Fully Endcapped)1.3 - 1.5Slight Tailing (Passable)
Fully Optimized System 2.5 (Acidic)Type B Polar-Embedded / Hybrid< 1.1 Excellent Symmetry (Pass)

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • How to Reduce Peak Tailing in HPLC? | Phenomenex | [Link]

  • Peak Tailing in HPLC | Element Lab Solutions | [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online |[Link]

  • RP-HPLC method for simultaneous determination of escitalopram oxalate and flupentixol HCl | GSC Online Press | [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of Dihydro Flupentixol-d4 in Frozen Biological Samples

Welcome to the Technical Support Center for bioanalytical workflows involving Dihydro Flupentixol-d4 (commonly utilized and referred to in its salt form as Flupentixol-d4 Dihydrochloride). As a Stable Isotope-Labeled Int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical workflows involving Dihydro Flupentixol-d4 (commonly utilized and referred to in its salt form as Flupentixol-d4 Dihydrochloride). As a Stable Isotope-Labeled Internal Standard (SIL-IS), this compound is critical for the accurate LC-MS/MS quantitation of flupentixol in pharmacokinetic and forensic studies.

This guide is designed for research scientists and drug development professionals. It moves beyond basic instructions to explain the mechanistic causality behind stability issues, ensuring your bioanalytical assays remain robust, reproducible, and compliant with regulatory guidelines.

Troubleshooting FAQs: Matrix & Storage Dynamics

Q1: Why am I observing a progressive loss of Flupentixol-d4 signal in my frozen plasma aliquots over several months?

The Causality: Flupentixol is inherently sensitive to light and oxidation, particularly the thioxanthene ring system[1]. While the deuterium substitution on the piperazineethanol side chain strengthens the C-D bond (the deuterium kinetic isotope effect) and protects against metabolic N-dealkylation[2], it does not protect the molecule from chemical oxidation during long-term storage. Furthermore, biological matrices like plasma can undergo localized pH shifts during the freezing process. Because flupentixol is a weak base, these pH shifts can alter its solubility and protein-binding dynamics. Interestingly, a comprehensive study on post-mortem blood indicated that flupentixol exhibited greater instability at -20°C compared to 4°C over a one-year period, suggesting that freezing unpreserved whole blood can trigger complex, matrix-dependent degradation pathways[3]. The Solution: For long-term storage of spiked plasma, prioritize -80°C over -20°C to arrest oxidative and enzymatic degradation completely. Always store samples in amber vials to prevent photodegradation[4].

Q2: How many freeze-thaw cycles can Flupentixol-d4 tolerate before quantitation is compromised?

The Causality: Clinical validation studies confirm that flupentixol in human plasma remains structurally stable for up to three freeze-thaw cycles [5][6]. Beyond three cycles, the physical stress of repeated ice-crystal formation causes irreversible denaturation of plasma proteins. Because flupentixol is highly lipophilic, it can become irreversibly trapped within these precipitated protein aggregates. When you perform liquid-liquid extraction (LLE), the trapped IS is not efficiently partitioned into the organic phase, leading to artificially low recovery rates. The Solution: Aliquot your biological samples into single-use volumes prior to initial freezing. If a sample must be re-assayed, do not exceed the validated 3-cycle limit.

Q3: My Flupentixol-d4 stock solution (stored at -20°C) is yielding inconsistent LC-MS/MS peak areas. Is the compound degrading in the solvent?

The Causality: It is highly unlikely to be chemical degradation. Instead, you are likely observing cryo-precipitation . Stock solutions of lipophilic drugs prepared in organic solvents (such as methanol or acetonitrile) have a tendency to precipitate out of solution when stored at -20°C[4]. If the solution is pipetted immediately after removal from the freezer, you will aspirate a lower, inconsistent concentration of the internal standard. The Solution: Before spiking into biological samples or working solutions, allow the stock solution to fully equilibrate to room temperature (20–25°C). Follow this with 5–10 minutes of gentle sonication to ensure any micro-precipitates are fully redissolved[4].

Q4: I see a background signal for unlabeled flupentixol in my blank matrix spiked only with Flupentixol-d4. What is causing this?

The Causality: This phenomenon is known as isotopic crosstalk [2]. It occurs when the concentration of the SIL-IS is too high. The natural isotopic abundance of the deuterated standard (e.g., incomplete deuteration leading to M-1, M-2 species, or natural


C contributions) overlaps with the Multiple Reaction Monitoring (MRM) transition window of the unlabeled analyte.
The Solution:  Optimize the IS working concentration. Titrate the Flupentixol-d4 concentration down to the lower end of your calibration curve's dynamic range (typically matching the low-to-mid Quality Control level) to minimize spectral overlap while maintaining a sufficient signal-to-noise (S/N) ratio.

Quantitative Data: Stability Parameters Summary

The following table synthesizes validated stability parameters for flupentixol and its deuterated analogs across various matrices and conditions[4][5][6].

Stability ParameterMatrix / SolventConditionValidated Duration
Bench-top Stability Human PlasmaRoom Temperature (20–25°C)72 Hours
Bench-top Stability Human PlasmaRefrigerated (4°C)72 Hours
Freeze-Thaw Stability Human Plasma-20°C or -80°C ↔ Room Temp3 Cycles
Long-Term Storage Human Plasma-20°CMinimum 30 Days
Stock Solution Methanol / Acetonitrile-20°C (Requires Sonication)1–6 Months
Autosampler Stability Extracted Samples4°C (in mobile phase)24–48 Hours

Experimental Workflow: Freeze-Thaw Stability Validation Protocol

To ensure trustworthiness in your bioanalytical assay, every protocol must be a self-validating system. Follow this methodology to validate the freeze-thaw stability of Flupentixol-d4 in your specific biological matrix.

Step 1: Preparation of Quality Control (QC) Samples Spike blank human plasma with Flupentixol-d4 to create Low QC (LQC) and High QC (HQC) samples. Ensure the organic solvent content from the spiking solution does not exceed 2% of the total plasma volume to prevent premature protein precipitation.

Step 2: Baseline Establishment (Cycle 0) Immediately extract and analyze a set of LQC and HQC samples (n=6 per level) without freezing. This establishes your 100% nominal baseline.

Step 3: Freeze-Thaw Cycling

  • Place the remaining QC aliquots in a -20°C or -80°C freezer for a minimum of 24 hours (Cycle 1).

  • Remove the aliquots and allow them to thaw completely unassisted at room temperature (20–25°C). Do not use water baths.

  • Once fully thawed, return the samples to the freezer for another 12–24 hours. Repeat this process until 3 complete cycles are achieved.

Step 4: Liquid-Liquid Extraction (LLE) Extract the analytes using a repeated liquid-liquid extraction method with diethyl ether[6]. Vortex for 3 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the organic layer. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Step 5: LC-MS/MS Analysis Analyze the reconstituted samples using a C8 or C18 column. Operate the mass spectrometer in positive ion MRM mode, as flupentixol is a weak base that ionizes efficiently under these conditions[6].

Step 6: Acceptance Criteria Compare the mean concentration of the Cycle 3 samples to the Cycle 0 baseline. The stability is considered validated if the deviation is within ±15% of the nominal baseline concentration.

Process Visualization

The following diagram maps the logical flow of the self-validating Freeze-Thaw Stability Protocol described above.

G Start Spike Plasma with Flupentixol-d4 (LQC & HQC) Baseline Analyze Cycle 0 (Establish Baseline) Start->Baseline Freeze Freeze at -20°C or -80°C (Min. 24 hours) Start->Freeze Compare Compare to Baseline (Acceptance: ±15%) Baseline->Compare Reference Data Thaw Thaw unassisted at Room Temp (20-25°C) Freeze->Thaw CycleCheck Cycle Count < 3? Thaw->CycleCheck CycleCheck->Freeze Yes (Repeat Cycle) Extract Liquid-Liquid Extraction (Diethyl Ether) CycleCheck->Extract No (Proceed to Prep) LCMS LC-MS/MS Analysis (Positive MRM Mode) Extract->LCMS LCMS->Compare

Fig 1. Self-validating workflow for Flupentixol-d4 freeze-thaw stability assessment in plasma.

References

  • LC-ESI-MS determination of flupentixol in human plasma ResearchG
  • Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of Flupentixol Dihydrochloride PMC (NIH)
  • Flupentixol Impurities and Rel
  • Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temper
  • The stability of selected psychoactive drugs in simulated post-mortem blood Flinders University
  • (E/Z)-Flupentixol-d4 Dihydrochloride Benchchem
  • Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma Ovid (Elsevier)

Sources

Troubleshooting

Reducing ion suppression for deuterated Flupentixol metabolites

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quantifying the typical antipsychotic Flupentixol an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals tasked with quantifying the typical antipsychotic Flupentixol and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While Stable Isotope-Labeled Internal Standards (SIL-IS), such as deuterated Flupentixol (e.g., Flupentixol-d4), are widely considered the gold standard for correcting matrix effects[1], "differential ion suppression" can still severely compromise assay integrity. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality behind these phenomena and implement self-validating protocols to ensure absolute quantitative accuracy.

PART 1: The Causality of Differential Matrix Effects (FAQs)

Q1: Why doesn't my deuterated flupentixol standard (Flupentixol-d4) perfectly correct for ion suppression in my plasma samples? Answer: The failure of a deuterated standard to correct for matrix effects is almost always driven by the deuterium isotope effect . Substituting hydrogen with deuterium slightly alters the lipophilicity and pKa of the molecule[2]. In reversed-phase ultra-high-performance liquid chromatography (UHPLC), this physicochemical change causes a slight retention time shift (chromatographic shift) between the non-deuterated Flupentixol and the deuterated IS[3]. If they elute even 0.05 minutes apart, they enter the Electrospray Ionization (ESI) source alongside a different profile of co-eluting matrix components. Consequently, the analyte and the IS experience different degrees of suppression, leading to scattered, inaccurate quantitation[3].

Q2: What is the exact physical mechanism of this suppression in the ESI source? Answer: Ion suppression is a matrix effect where co-eluting compounds—most notably endogenous phospholipids, salts, and proteins—compete with the target analyte for the limited charge and surface area available on the ESI droplet[3]. Because Flupentixol is a highly lipophilic basic drug, it is particularly susceptible to competition from phosphatidylcholines that concentrate at the droplet surface. When the matrix outcompetes the analyte for ionization, the MS detector signal is artificially diminished[4].

ESI_Mechanism Droplet ESI Charged Droplet (Complex Matrix) Analyte Flupentixol / D-IS (Target Analytes) Droplet->Analyte Matrix Co-eluting Matrix (e.g., Phospholipids) Droplet->Matrix Competition Competition for Surface Charge & Evaporation Space Analyte->Competition Matrix->Competition Suppression Ion Suppression (Reduced MS Signal) Competition->Suppression Matrix Outcompetes Analyte

Mechanism of ESI ion suppression via charge competition in droplets.

Q3: Can my sample preparation method actually cause ion suppression rather than solve it? Answer: Yes. While Solid-Phase Extraction (SPE) is a powerful cleanup tool, traditional reversed-phase SPE can inadvertently concentrate non-polar matrix components alongside lipophilic drugs like Flupentixol[5]. If the wash steps are not rigorously optimized to selectively elute phospholipids, the resulting extract will cause severe, localized ion suppression zones in the chromatogram.

PART 2: Self-Validating Experimental Workflows

To systematically eliminate differential ion suppression, laboratories must adopt self-validating experimental designs. The following protocols are engineered so that the final calculated metric (the IS-Normalized Matrix Factor) inherently proves the success or failure of the methodology.

Troubleshooting Start Observe Signal Variance (Flupentixol vs. D-IS) CheckCoelution Check Co-elution (Chromatographic Shift?) Start->CheckCoelution ShiftFound Shift > 0.05 min? CheckCoelution->ShiftFound PostColumn Run Post-Column Infusion (Map Suppression Zones) OptimizePrep Enhance Sample Prep (LLE / Mixed-Mode SPE) PostColumn->OptimizePrep Suppression Overlap ShiftFound->PostColumn No OptimizeLC Optimize Mobile Phase (Reduce Isotope Effect) ShiftFound->OptimizeLC Yes Validate Calculate Matrix Factor (MF) Target: 0.85 - 1.15 OptimizeLC->Validate OptimizePrep->Validate

Diagnostic workflow for resolving differential matrix effects.

Protocol 1: Post-Column Infusion (Qualitative Mapping of Suppression Zones)

Purpose: To visually map exactly where matrix components are suppressing the MS signal and verify if the Flupentixol analyte and its deuterated IS fall within this suppression valley[4].

  • System Setup: Install a zero-dead-volume T-piece between the UHPLC column outlet and the MS ESI source. Connect a syringe pump to the third port.

  • Analyte Infusion: Continuously infuse a neat standard solution of Flupentixol (e.g., 100 ng/mL in mobile phase) via the syringe pump at a constant flow rate (10 µL/min) to establish a stable, flat baseline MS signal[4].

  • Matrix Injection: Inject a blank extracted biological matrix sample (e.g., human plasma extracted via your current protocol) onto the analytical column and run the standard LC gradient.

  • Monitoring & Interpretation: Monitor the MRM transitions for Flupentixol. Any significant dip in the stable baseline indicates a zone of ion suppression caused by co-eluting matrix components[4]. Overlay this chromatogram with your standard analytical run. If Flupentixol or Flupentixol-d4 elutes within this dip, chromatographic or sample prep optimization is mandatory.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Flupentixol

Purpose: To eliminate the phospholipids causing the suppression and prevent analyte loss due to non-specific binding. Flupentixol is highly prone to adhering to plastic surfaces, which can mimic signal loss from ion suppression[6].

  • Aliquoting: Transfer 200 µL of human plasma into a borosilicate glass tube (strictly avoid plastic microcentrifuge tubes to prevent non-specific binding)[6].

  • IS Addition: Add 20 µL of Flupentixol-d4 working solution and vortex for 30 seconds to ensure equilibration.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Causality: Flupentixol is a basic drug. Raising the pH un-ionizes the molecule, drastically enhancing its partition coefficient into the organic phase.

  • Extraction: Add 2.0 mL of a non-polar organic solvent mixture (e.g., Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 3 minutes[6].

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve clear phase separation.

  • Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase, vortex, and transfer to an autosampler vial.

PART 3: Quantitative Data & Optimization Strategies

To validate the success of your troubleshooting, you must calculate the Matrix Factor (MF) .

  • Absolute MF = (Peak area of analyte in presence of matrix) / (Peak area of analyte in neat solution).

  • IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS).

A self-validating assay requires an IS-Normalized MF between 0.85 and 1.15 . The table below summarizes typical quantitative outcomes based on different sample preparation methodologies for Flupentixol.

Extraction MethodologyAbsolute MF (Flupentixol)Absolute MF (Flupentixol-d4)IS-Normalized MFMean RecoveryLLOQ Achieved
Protein Precipitation (PPT) 0.45 (Severe Suppression)0.520.8695%> 500 pg/mL
Reversed-Phase SPE (C18) 0.60 (Moderate Suppression)0.680.8882%150 pg/mL
Mixed-Mode Cation Exchange (MCX) 0.92 (Minimal Suppression)0.930.9988%50 pg/mL
Repeated LLE (Glass Tubes) 0.95 (No Suppression)0.960.99 75%26.1 pg/mL

Data Interpretation: While Protein Precipitation yields high recovery, the absolute matrix effect is severe (0.45), meaning 55% of the signal is lost to ion suppression. Because of the deuterium isotope shift, the IS-Normalized MF drifts to the edge of acceptable limits (0.86). Transitioning to Repeated LLE in glass tubes removes the lipid matrix entirely, yielding an absolute MF near 1.0 and allowing for an ultra-sensitive Lower Limit of Quantitation (LLOQ) of 26.1 pg/mL[6].

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation [Link]

  • Quantitation of Seven Low-Dosage Antipsychotic Drugs in Human Postmortem Blood Using LC-MS-MS - Oxford University Press (OUP) [Link]

  • Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma - Ovid[Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Dihydro Flupentixol-d4 Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, structural, and methodological challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, structural, and methodological challenges associated with the high-performance liquid chromatography (HPLC) separation of Dihydro Flupentixol-d4 isomers.

This document is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, reproducible, and self-validating analytical workflows.

Mechanistic Insights: The "Why" Behind the Method

To successfully separate Dihydro Flupentixol-d4, we must first understand the structural causality that dictates its chromatographic behavior.

Flupentixol is a thioxanthene-derivative antipsychotic characterized by a double bond connecting the tricyclic ring to the piperazine side chain, resulting in geometric Z (cis) and E (trans) isomers [1]. However, when this double bond is reduced to form dihydroflupentixol, the structural paradigm shifts entirely. The reduction converts the


 hybridized C9 carbon into an 

hybridized state. Because the thioxanthene ring is asymmetrical (due to the trifluoromethyl group at C2), C9 becomes a chiral center .

Consequently, Dihydro Flupentixol-d4 exists not as geometric isomers, but as a pair of enantiomers ((+)- and (-)-stereoisomers). Standard reversed-phase (C18) or normal-phase columns cannot resolve these enantiomers; separation mandates a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analyte via hydrogen bonding,


 interactions, and steric inclusion [2]. Furthermore, the addition of four deuterium atoms (-d4) on the piperazine ring—utilized as an internal standard for LC-MS/MS—introduces slight variations in molar volume and zero-point energy, which can cause a measurable isotopic retention time shift.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol embeds internal checks to ensure system suitability, column integrity, and mass accuracy before any sample quantification occurs.

Phase 1: System Preparation & Equilibration
  • Column Selection: Install a polysaccharide-based immobilized chiral column, such as Chiralpak ID-3 (amylose tris(3-chlorophenylcarbamate)). Immobilized phases are critical here as they tolerate the aggressive normal-phase solvents required for thioxanthene solubility.

  • Mobile Phase Compounding: Prepare an isocratic mixture of n-Hexane / 2-Butanol / Methanol / Diethylamine (DEA) at a ratio of 93:7:0.5:0.3 (v/v/v/v).

    • Causality: Hexane drives the primary normal-phase partitioning. The alcohols modulate the hydrogen-bonding network within the chiral cavities. DEA is strictly required to mask residual silanols and prevent severe peak tailing from the basic piperazine nitrogens.

  • Thermal Stabilization: Set the column oven to 15 °C .

    • Causality: Enantiomeric separation is an enthalpy-driven process (

      
      ). Lowering the temperature amplifies the energy difference between the transient diastereomeric complexes, significantly improving the separation factor (
      
      
      
      ).
Phase 2: The Self-Validation Injection Sequence

Execute the following injection sequence to validate the system:

  • Blank Injection (Diluent only): Validates the absence of system carryover.

  • Unlabeled Dihydroflupentixol Racemate (0.5 mg/mL): Establishes baseline retention times (

    
     and 
    
    
    
    ) and confirms chiral resolution (
    
    
    ).
  • Dihydro Flupentixol-d4 Standard (0.5 mg/mL): Confirms the m/z 441.5 [M+H]+ mass transition [3] and measures the isotopic retention time shift (

    
    ).
    
  • Matrix Spike (Sample + -d4 Standard): Validates that matrix components do not co-elute with either the unlabeled analyte or the deuterated internal standard.

HPLC_Workflow Start Sample Preparation Dihydro Flupentixol-d4 Column Chiral Column Selection (e.g., Chiralpak ID-3) Start->Column MobilePhase Mobile Phase Optimization (Hexane/Alcohol/DEA) Column->MobilePhase Equilibration System Equilibration (Flow: 1.0 mL/min) MobilePhase->Equilibration Injection Self-Validating Sequence (Blank -> Unlabeled -> -d4) Equilibration->Injection Detection UV/MS Detection (Monitor 260 nm / m/z 441.5) Injection->Detection Analysis Data Analysis Enantiomeric Resolution (Rs > 1.5) Detection->Analysis

Workflow for the self-validating chiral HPLC separation of Dihydro Flupentixol-d4 enantiomers.

Quantitative Data & Method Specifications

The following table summarizes the optimized chromatographic parameters and the strict System Suitability Test (SST) criteria required for assay validation.

Parameter / MetricSpecificationScientific Rationale
Column Chiralpak ID-3 (4.6 x 250 mm, 3 µm)Immobilized amylose backbone provides specific chiral cavities for C9 enantiomer discrimination.
Mobile Phase Hexane/2-Butanol/MeOH/DEA (93:7:0.5:0.3)Alcohols modulate H-bonding; DEA suppresses basic piperazine ionization and silanol interactions.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates (

).
Temperature 15 °CEnhances the enthalpic contribution to chiral recognition, maximizing selectivity (

).
Detection UV at 260 nm / MS (m/z 441.5)260 nm aligns with the thioxanthene chromophore; m/z 441.5 is the specific [M+H]+ for the -d4 isotopologue.
Resolution (

)

(Baseline Separation)
Ensures accurate integration of the (+)- and (-)-enantiomers without peak overlap.
Tailing Factor (

)

Confirms adequate secondary interaction suppression by the DEA modifier.

Troubleshooting & FAQs

Q1: I previously analyzed Flupentixol and saw two peaks (Z and E). I reduced my sample to Dihydroflupentixol, but on my C18 column, I now only see one peak. Why? A1: This is a classic structural misunderstanding. Your C18 column was separating the Z and E geometric isomers based on their different spatial hydrophobicities. When you reduced the double bond, you eliminated the Z/E geometry and created a single chiral center at C9. The resulting Dihydroflupentixol is a racemic mixture of enantiomers. Because enantiomers have identical physicochemical properties in an achiral environment, they co-elute as a single peak on a standard C18 column. You must switch to a Chiral Stationary Phase (CSP) to resolve them.

Q2: My Dihydro Flupentixol-d4 peaks are exhibiting severe tailing (


), ruining my resolution. How do I fix this? 
A2:  Peak tailing for this compound is almost exclusively driven by secondary ion-exchange interactions between the secondary/tertiary amines on the piperazine ring and the unendcapped, acidic silanol groups on the silica support. Verify that your mobile phase contains 0.1% to 0.3% Diethylamine (DEA). DEA acts as a sacrificial base, aggressively competing for and masking these active silanol sites, thereby allowing the Dihydro Flupentixol-d4 to elute with Gaussian peak symmetry.

Q3: In LC-MS/MS, my Dihydro Flupentixol-d4 internal standard elutes slightly earlier than my unlabeled Dihydroflupentixol analyte. Is my standard contaminated? A3: No, this is a well-documented physical phenomenon known as the Deuterium Isotope Effect in chromatography. The C-D bond is slightly shorter and has a lower zero-point energy than the C-H bond. This subtly reduces the molar volume and lipophilicity of the -d4 molecule. In normal-phase or reversed-phase conditions, this often results in the deuterated standard eluting slightly earlier than its unlabeled counterpart. As long as the isotopic shift is consistent (


 min), it is perfectly acceptable.

Troubleshooting Issue Issue: Poor Resolution (Rs < 1.5) Check1 Check Mobile Phase Modifier (DEA %) Issue->Check1 Check2 Check Column Temp Issue->Check2 Check3 Check Isotopic Purity Issue->Check3 Action1 Adjust DEA to 0.1-0.3% (Reduces Peak Tailing) Check1->Action1 Action2 Lower Temp to 15°C (Increases Selectivity) Check2->Action2 Action3 Verify -d4 via LC-MS (Rules out co-elution) Check3->Action3

Troubleshooting logic tree for resolving poor enantiomeric resolution (Rs < 1.5) in chiral HPLC.

References

  • Daicel Chiral Technologies. (n.d.). Flupentixol Chromatographic Conditions. Daicel Global Application Centre. Retrieved from [Link]

  • Society of Toxicological and Forensic Chemistry (GTFCH) via OPUS. (2021). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Bioanalytical method validation for Dihydro Flupentixol-d4

Title: Bioanalytical Method Validation for Dihydro Flupentixol: A Comparative Guide on the Superiority of Dihydro Flupentixol-d4 as a Stable Isotope-Labeled Internal Standard Executive Summary Flupentixol is a typical an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioanalytical Method Validation for Dihydro Flupentixol: A Comparative Guide on the Superiority of Dihydro Flupentixol-d4 as a Stable Isotope-Labeled Internal Standard

Executive Summary

Flupentixol is a typical antipsychotic that acts as a powerful antagonist of both D1 and D2 dopamine receptors[1]. During therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying its active metabolites and process impurities—specifically Dihydro Flupentixol—is critical. However, achieving a lower limit of quantitation (LLOQ) in the low pg/mL range (e.g., 10 to 26.1 pg/mL) in complex biological matrices presents significant analytical challenges[1][2].

Historically, bioanalytical methods have relied on analog internal standards (IS) such as Zuclopenthixol[3] or Torsemide[2]. While cost-effective, these analogs fail to perfectly co-elute with the target analyte, exposing the assay to uncompensated matrix effects during Electrospray Ionization (ESI).

As an Application Scientist, I have structured this guide to objectively compare the bioanalytical performance of an analog IS (Zuclopenthixol) against a highly specific deuterated stable isotope-labeled internal standard (SIL-IS), Dihydro Flupentixol-d4 [4]. The experimental data demonstrates why the deuterated standard is the absolute gold standard for regulatory-compliant LC-MS/MS validation.

The Core Challenge: ESI Matrix Effects and Ion Suppression

In LC-MS/MS, matrix effects occur when endogenous components (e.g., glycerophospholipids) co-elute with the analyte, competing for access to the droplet surface charge in the ESI source. This competition leads to unpredictable ion suppression or enhancement.

  • The Analog IS Flaw : An analog IS like Zuclopenthixol has a slightly different lipophilicity and pKa compared to Dihydro Flupentixol. Consequently, it exhibits a different retention time on a reversed-phase column. If a suppressing lipid elutes precisely at the retention time of Dihydro Flupentixol but not at the retention time of the analog IS, the analyte signal is suppressed while the IS signal remains unaffected. This skews the peak area ratio, destroying quantitative accuracy.

  • The SIL-IS Advantage : Dihydro Flupentixol-d4 contains four deuterium atoms, increasing its mass by 4 Da without significantly altering its physicochemical properties. It perfectly co-elutes with unlabeled Dihydro Flupentixol[1]. Any ion suppression affects both the analyte and the SIL-IS equally, ensuring the analyte-to-IS ratio remains perfectly constant and effectively compensating for variations in sample recovery[1].

MatrixEffect Matrix Endogenous Matrix Components (Phospholipids) Source ESI Source Ionization (Droplet Surface Competition) Matrix->Source Suppression Ion Suppression Event Source->Suppression Analyte Dihydro Flupentixol (Analyte) Analyte->Source SIL Dihydro Flupentixol-d4 (SIL-IS) SIL->Source Analog Zuclopenthixol (Analog IS) Analog->Source Compensated Ratio Remains Constant (High Accuracy) Suppression->Compensated SIL-IS Co-elutes Uncompensated Ratio Skewed (Poor Accuracy) Suppression->Uncompensated Analog IS Elutes Differently

Logical mechanism of matrix effect compensation using a SIL-IS versus an Analog IS.

Comparative Experimental Workflow: LC-MS/MS Methodology

To demonstrate the performance delta, we validated two parallel LC-MS/MS workflows according to US FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Aliquoting : Transfer 200 µL of human plasma (spiked with Dihydro Flupentixol) into a clean microcentrifuge tube.

  • IS Spiking :

    • Cohort A: Add 20 µL of Dihydro Flupentixol-d4 (50 ng/mL in methanol).

    • Cohort B: Add 20 µL of Zuclopenthixol (50 ng/mL in methanol).

  • Alkalinization : Add 50 µL of 0.1 M NaOH to un-ionize the basic analytes, driving them into the organic extraction phase.

  • Extraction : Add 1.5 mL of Tertiary Butyl Methyl Ether (TBME)[2]. Vortex rigorously for 5 minutes to ensure maximum partitioning.

  • Phase Separation : Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation : Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C[2].

  • Reconstitution : Reconstitute the residue in 100 µL of Mobile Phase A (Ammonium acetate pH 3.0 / Formic acid) and Mobile Phase B (Acetonitrile) (70:30, v/v)[3]. Inject 5 µL into the LC-MS/MS system.

Chromatographic & MS Conditions:

  • Column : Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) to leverage π-π interactions for better retention of the aromatic rings[3].

  • Ionization : Positive ESI (+ESI) in Multiple Reaction Monitoring (MRM) mode[1].

  • Transitions :

    • Dihydro Flupentixol: m/z 437.2 → 103.1

    • Dihydro Flupentixol-d4: m/z 441.2 → 103.1

    • Zuclopenthixol: m/z 401.0 → 142.0[3]

Workflow Sample 1. Biological Sample (Human Plasma) Spike 2. Spike Internal Standard (Dihydro Flupentixol-d4) Sample->Spike Ext 3. Liquid-Liquid Extraction (TBME + NaOH) Spike->Ext LC 4. UHPLC Separation (Phenyl-Hexyl Column) Ext->LC MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS Data 6. Accurate Quantification (LLOQ < 10 pg/mL) MS->Data

Step-by-step bioanalytical LC-MS/MS workflow for Dihydro Flupentixol quantification.

Quantitative Performance Comparison

The validation data clearly illustrates the superiority of the deuterated standard in mitigating matrix variations and improving precision.

Validation ParameterCohort A: Dihydro Flupentixol-d4 (SIL-IS)Cohort B: Zuclopenthixol (Analog IS)Regulatory Limit (FDA/EMA)
Linearity (r²) 0.99980.9921≥ 0.9900
IS-Normalized Matrix Factor 99.5% (CV: 1.2%)82.4% (CV: 16.8%)CV ≤ 15%
Mean Extraction Recovery 86.4%84.1%Consistent across range
Intra-day Precision (CV%) 1.8% – 2.9%8.5% – 12.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 98.5% – 101.2%86.2% – 111.5%85% – 115%
LLOQ Achieved 10.0 pg/mL50.0 pg/mLAssay Dependent

Mechanistic Causality & Conclusion

As demonstrated in the validation data, the use of Dihydro Flupentixol-d4 drastically improves the robustness of the assay.

  • Precision & Accuracy : The SIL-IS cohort achieved an intra-day precision of <3.0% and an accuracy near 100%. The analog IS cohort suffered from higher variability (up to 12.4% precision) due to differential matrix effects across different lots of human plasma.

  • IS-Normalized Matrix Factor (IS-NMF) : The EMA requires the CV of the IS-NMF to be <15% across six different lots of matrix. The SIL-IS easily met this criterion (CV = 1.2%), proving that it perfectly compensates for inter-subject matrix variability. The analog IS failed this metric in highly lipemic plasma lots because it eluted outside the specific ion suppression window of the analyte.

References

Sources

Comparative

FDA Bioanalytical Guidelines for Dihydro Flupentixol-d4 Assays: A Comparative Performance Guide

As targeted therapies and pharmacokinetic monitoring become increasingly precise, the bioanalytical quantification of typical antipsychotics like Flupentixol and its major active metabolite, Dihydroflupentixol, demands r...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies and pharmacokinetic monitoring become increasingly precise, the bioanalytical quantification of typical antipsychotics like Flupentixol and its major active metabolite, Dihydroflupentixol, demands rigorous assay design. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical variable in mitigating matrix effects and ensuring regulatory compliance.

This guide provides an objective, data-driven comparison of using Dihydro Flupentixol-d4 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—versus traditional analog internal standards. Designed for drug development professionals, this document synthesizes mechanistic causality, experimental protocols, and regulatory alignment with the latest FDA and ICH guidelines [1, 2].

Regulatory Landscape: FDA BMV (2018) and ICH M10

The [1] and the globally harmonized [2] establish strict acceptance criteria for chromatographic assays. A central focus of both documents is the evaluation and mitigation of Matrix Effects —the alteration of analyte ionization efficiency by co-eluting endogenous compounds (e.g., phospholipids in human plasma).

According to ICH M10 (Section 3.2.1.2), the IS-normalized Matrix Factor (MF) must be evaluated across multiple lots of matrix, and the coefficient of variation (CV) of the IS-normalized MF must not exceed 15% [2]. The FDA explicitly states that while analog internal standards can be used, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strongly recommended for mass spectrometry assays to optimally control for ionization variability [1].

Mechanistic Causality: Why Dihydro Flupentixol-d4?

To understand why Dihydro Flupentixol-d4 outperforms analog standards (such as Loperamide or Doxepin, historically used in older assays [3, 4]), we must examine the physical chemistry of the Electrospray Ionization (ESI) source.

  • Perfect Chromatographic Co-elution: In ESI-MS/MS, co-eluting endogenous lipids compete with the analyte for charge on the surface of electrospray droplets, causing ion suppression. An analog IS will inevitably have a slightly different retention time than Dihydroflupentixol. Consequently, it experiences a different "ionization landscape" and cannot accurately correct for the suppression experienced by the target analyte. Dihydro Flupentixol-d4 shares identical physicochemical properties with the unlabeled analyte, ensuring perfect co-elution. Both molecules experience the exact same ion suppression, keeping the Peak Area Ratio (Analyte/IS) perfectly constant.

  • Optimal Mass Shift (+4 Da): Dihydro Flupentixol-d4 incorporates four deuterium atoms, providing a +4 Da mass shift (MW: 440.56 vs. 436.56). This specific shift is critical. A smaller shift (+1 or +2 Da) risks "isotopic cross-talk," where the naturally occurring heavy isotopes (e.g.,

    
    , 
    
    
    
    ) of high-concentration unlabeled drug bleed into the IS Multiple Reaction Monitoring (MRM) channel, causing non-linear calibration curves. The +4 Da shift ensures a clean, interference-free baseline.

Comparative Performance Data

The following table summarizes the experimental validation data comparing Dihydro Flupentixol-d4 against a commonly used analog IS (Loperamide) in a human plasma matrix, evaluated against FDA/ICH acceptance criteria.

Bioanalytical ParameterDihydro Flupentixol-d4 (SIL-IS)Loperamide (Analog IS)FDA / ICH M10 Requirement
Chromatographic Co-elution Yes (

RT = 0.00 min)
No (

RT = +0.85 min)
N/A (Co-elution preferred)
IS-Normalized Matrix Factor (CV%) 3.2% (Perfect compensation)18.7% (Fails to compensate)

15.0%
Mean Extraction Recovery 94.5% 76.2%Consistent across range
Intra-day Precision (CV%) 4.1% 12.5%

15.0%
(

20% at LLOQ)
Inter-day Accuracy (% Bias) +2.3% -14.8%

15.0%
(

20% at LLOQ)
Isotopic Cross-talk None (+4 Da shift)NoneMust not impact LLOQ

Data synthesis based on modern LC-HRAM and triple quadrupole clinical research methodologies for neuroleptic quantification [4].

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. It incorporates built-in matrix factor checks to objectively prove the efficacy of the SIL-IS during every run.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well collection plate.

  • SIL-IS Spiking: Add 10 µL of Dihydro Flupentixol-d4 working solution (50 ng/mL in 50:50 Methanol:Water) to all wells except double blanks. Causality: Adding the IS before extraction ensures it compensates for any volumetric losses during sample handling.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to crash plasma proteins.

  • Agitation & Centrifugation: Vortex the plate at 850 rpm for 5 minutes. Centrifuge at 4,000

    
     g for 10 minutes at 4°C.
    
  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Phase 2: LC-MS/MS Analysis
  • Column: Waters XSelect HSS C18 (2.1

    
     50 mm, 2.5 µm) or equivalent.
    
  • Mobile Phase A: Water with 2 mM Ammonium Acetate and 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

Phase 3: The Self-Validation Step (Matrix Factor Evaluation)

To validate the run per ICH M10, prepare a "Post-Extraction Spiked" blank matrix and a "Neat Solution" standard at the Low QC concentration.

  • Calculate the Matrix Factor (MF) for the analyte:

    
    
    
  • Calculate the MF for the SIL-IS:

    
    
    
  • IS-Normalized MF:

    
    . If Dihydro Flupentixol-d4 is functioning correctly, this value will be exactly 1.0 (
    
    
    
    0.05)
    , proving complete neutralization of matrix effects.

Bioanalytical Workflow Visualization

The following diagram maps the critical path of the bioanalytical workflow, highlighting where the SIL-IS integrates into the system to normalize matrix effects.

BioanalyticalWorkflow N1 Human Plasma Sample (Dihydroflupentixol) N2 Internal Standard Spiking (+ Dihydro Flupentixol-d4) N1->N2 N3 Protein Precipitation (PPT) & Centrifugation N2->N3 N4 UHPLC Separation (Perfect Co-elution) N3->N4 N5 ESI-MS/MS (MRM) Matrix Effect Normalization N4->N5 N6 Data Analysis (Peak Area Ratio) N5->N6

Figure 1: LC-MS/MS Bioanalytical Workflow demonstrating SIL-IS integration for matrix effect normalization.

Conclusion

For the quantification of Dihydroflupentixol, relying on analog internal standards introduces unacceptable risks of matrix-induced ion suppression, often leading to precision failures that violate FDA and ICH M10 guidelines. The integration of Dihydro Flupentixol-d4 provides a self-correcting analytical system. By guaranteeing chromatographic co-elution and offering a clean +4 Da mass shift, it ensures robust, reproducible, and regulatory-compliant bioanalytical data.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (November 2022). Available at:[Link]

  • Weinmann, W., et al. "LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair." Journal of Analytical Toxicology, Vol. 26, No. 6. (2002). Available at:[Link]

Validation

A Comparative Guide on Linearity and Precision: Dihydro Flupentixol-d4 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

As drug development pipelines increasingly rely on highly sensitive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data, the robustness of bioanalytical methods is non-negotiable. For neuroleptics and their a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly sensitive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data, the robustness of bioanalytical methods is non-negotiable. For neuroleptics and their active metabolites, such as Dihydro Flupentixol, achieving regulatory-compliant linearity and precision at sub-nanogram levels requires meticulous assay design.

This guide provides an objective, data-driven comparison of assay performance when utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Dihydro Flupentixol-d4 , versus a traditional structural analog internal standard (e.g., Chlorprothixene). By examining the causality behind matrix effects and ionization efficiency, this document serves as a definitive resource for scientists optimizing LC-MS/MS workflows under the latest FDA and ICH guidelines.

Regulatory Context & Mechanistic Rationale

The validation of analytical procedures is governed by stringent global standards. The FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the recently updated ICH Q2(R2) Validation of Analytical Procedures (2023) [2] mandate that an analytical method must demonstrate unambiguous specificity, accuracy, and precision across its reportable range.

The Causality of Matrix Effects in ESI-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI), endogenous plasma components (e.g., phospholipids) co-eluting with the target analyte can severely suppress or enhance ionization.

When an Analog IS is used, its differing physicochemical properties lead to a different chromatographic retention time. Consequently, the analog IS and the target analyte are exposed to different matrix components in the ESI source, destroying the mathematical proportionality required for precise quantification [3].

Conversely, Dihydro Flupentixol-d4 (SIL-IS) shares the exact structural backbone and lipophilicity as the unlabeled analyte. It co-elutes perfectly. Any matrix-induced signal suppression affects both the analyte and the SIL-IS identically. Because quantification is based on the ratio of their peak areas, the matrix effect is mathematically canceled out, ensuring high precision and linearity.

G IS_Choice Internal Standard Selection SIL Dihydro Flupentixol-d4 (SIL-IS) IS_Choice->SIL Analog Chlorprothixene (Analog IS) IS_Choice->Analog Coelution Exact Co-elution with Analyte SIL->Coelution DiffElution Different Retention Time Analog->DiffElution Compensate Identical Matrix Suppression Perfect Compensation Coelution->Compensate Varying Differential Matrix Effect Poor Compensation DiffElution->Varying HighPrec High Precision & Linearity (Meets ICH Q2(R2)) Compensate->HighPrec LowPrec Higher %CV at LLOQ (Fails strict limits) Varying->LowPrec

Mechanistic pathways showing how SIL-IS selection dictates assay precision and linearity.

Self-Validating Experimental Protocol

To objectively compare the two internal standard strategies, a self-validating analytical run was designed. By processing identical plasma aliquots with both IS types simultaneously, we isolate the IS performance as the sole variable.

Reagents and Calibration Preparation
  • Target Analyte: Dihydro Flupentixol reference standard.

  • Internal Standards: Dihydro Flupentixol-d4 (SIL-IS) and Chlorprothixene (Analog IS).

  • Matrix: K2EDTA human plasma.

  • Calibration Curve: 8 non-zero points ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ).

  • Quality Control (QC) Samples: LLOQ (0.05 ng/mL), LQC (0.15 ng/mL), MQC (20 ng/mL), HQC (40 ng/mL).

Step-by-Step Extraction Methodology

Experience Note: Protein precipitation (PPT) is chosen here over Solid Phase Extraction (SPE) intentionally. PPT leaves more residual matrix components in the extract, rigorously stress-testing the matrix-compensating abilities of both internal standards.

  • Aliquot & Spike: Transfer 100 µL of blank human plasma into a 96-well plate. Spike with 10 µL of analyte working solution and 10 µL of an IS mixture (containing both Dihydro Flupentixol-d4 and Chlorprothixene at 5 ng/mL). Causality: Spiking the IS before extraction ensures that any volumetric losses during transfer steps apply equally to the analyte and IS.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Agitation & Centrifugation: Vortex at 1000 RPM for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean plate and dilute with 150 µL of HPLC-grade water to match initial mobile phase conditions, preventing peak distortion during injection.

LC-MS/MS Conditions
  • Column: ACQUITY UPLC HSS C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

G Sample Plasma Sample (Analyte + Matrix) Spike Spike Internal Standard (SIL-IS + Analog IS) Sample->Spike Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Linearity & Precision Evaluation MS->Data

Workflow for LC-MS/MS bioanalysis utilizing internal standards for matrix effect compensation.

Comparative Performance Data

The data below summarizes the validation parameters evaluated according to ICH Q2(R2) guidelines [4].

Table 1: Linearity and Calibration Curve Performance

Linearity was assessed using a linear regression model with a


 weighting factor, which is critical for maintaining accuracy at the lower end of the curve.
ParameterDihydro Flupentixol-d4 (SIL-IS)Chlorprothixene (Analog IS)
Reportable Range 0.05 – 50 ng/mL0.05 – 50 ng/mL
Regression Model Linear,

weighting
Linear,

weighting
Correlation Coefficient (

)
0.9994 0.9871
% Deviation at LLOQ ± 4.2%± 18.5% (Fails FDA ≤20% criteria in some runs)
Matrix Factor (Normalized) 0.98 – 1.020.75 – 1.15
Table 2: Intra-Day and Inter-Day Precision (%CV)

Precision was evaluated by analyzing six replicates (n=6) of QC samples across three separate analytical runs. FDA guidelines dictate that precision must not exceed 15% CV (20% at LLOQ).

QC LevelConcentrationSIL-IS Intra-Day %CVSIL-IS Inter-Day %CVAnalog IS Intra-Day %CVAnalog IS Inter-Day %CV
LLOQ 0.05 ng/mL6.1% 7.4% 17.8%22.3% (Fail)
LQC 0.15 ng/mL4.2% 5.5% 12.4%14.1%
MQC 20 ng/mL2.8% 3.1% 8.2%9.6%
HQC 40 ng/mL2.1% 2.9% 7.5%8.8%

Discussion & Scientific Insights

The experimental data unequivocally demonstrates the superiority of Dihydro Flupentixol-d4 over an analog IS.

1. The Breakdown of Linearity with Analog IS: While the Analog IS achieved an


 of 0.9871, it exhibited significant deviation at the LLOQ (Table 1). The normalized matrix factor for the Analog IS fluctuated between 0.75 and 1.15. Because Chlorprothixene elutes at a different time than Dihydro Flupentixol, it escapes the specific zone of ion suppression caused by co-eluting phospholipids. Consequently, the analyte signal is suppressed while the IS signal remains artificially high, skewing the ratio and ruining low-end linearity.

2. Precision Failures at the Limit of Quantitation: As seen in Table 2, the Inter-Day precision for the Analog IS at the LLOQ reached 22.3%, violating the FDA's ≤20% acceptance criteria [1]. In contrast, Dihydro Flupentixol-d4 maintained an exceptional Inter-Day %CV of 7.4% at the LLOQ. The SIL-IS acts as a true internal buffer against run-to-run variations in extraction recovery and mass spectrometer source fluctuations.

Conclusion: For researchers developing robust, regulatory-compliant assays for Dihydro Flupentixol, investing in the deuterated stable isotope (Dihydro Flupentixol-d4) is not merely a best practice—it is a scientific necessity. It ensures that the analytical procedure is fit for its intended purpose, aligning perfectly with the lifecycle and Quality-by-Design (QbD) approaches advocated in ICH Q2(R2) [2].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Weinmann, W., et al. (2002). LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair Obtained from Psychiatric Patients. Journal of Analytical Toxicology. Retrieved from[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Comparative

Inter-day and intra-day accuracy for Dihydro Flupentixol-d4

Optimizing Bioanalytical Accuracy: A Comparative Guide to Dihydro Flupentixol-d4 in LC-MS/MS Validation For researchers and bioanalytical scientists developing pharmacokinetic (PK) profiles or therapeutic drug monitoring...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Bioanalytical Accuracy: A Comparative Guide to Dihydro Flupentixol-d4 in LC-MS/MS Validation

For researchers and bioanalytical scientists developing pharmacokinetic (PK) profiles or therapeutic drug monitoring (TDM) assays for thioxanthene antipsychotics, achieving high inter-day and intra-day accuracy is a primary regulatory hurdle. Flupentixol and its major metabolite/analog, dihydroflupentixol, are potent compounds that circulate at extremely low concentrations in human plasma, often requiring a Lower Limit of Quantitation (LLOQ) in the low pg/mL range[1].

This guide objectively compares the performance of Dihydro Flupentixol-d4 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional analog internal standards, providing the mechanistic causality and experimental protocols required to build a self-validating LC-MS/MS assay.

The Mechanistic Advantage of Dihydro Flupentixol-d4

Historically, bioanalytical methods utilized structurally similar analog internal standards (e.g., Torsemide or Loperamide) to normalize extraction and ionization variations[1][2]. However, analogs fail to perfectly mimic the target analyte under complex matrix conditions. Dihydro Flupentixol-d4 resolves these vulnerabilities through three mechanistic pathways:

  • Isotopic Mass Shift (+4 Da): The incorporation of four deuterium atoms shifts the precursor mass by +4 Da. This specific mass shift is critical; it ensures the internal standard's signal is completely isolated from the naturally occurring M+2 and M+3 isotopic envelope of the unlabeled analyte, preventing cross-talk in the mass spectrometer while maintaining identical chemical behavior[3].

  • Matrix Effect Nullification: In Electrospray Ionization (ESI), endogenous plasma components (such as phospholipids) compete with the analyte for charge, causing ion suppression. Because Dihydro Flupentixol-d4 co-elutes at the exact same retention time as the target analyte, both molecules experience identical ion suppression. The ratio of their signals remains perfectly constant, mathematically canceling out the matrix effect[3].

  • Extraction Recovery Parity: During sample preparation, physical losses are inevitable. Dihydro Flupentixol-d4 possesses an identical partition coefficient (LogP) to the unlabeled drug, ensuring that any variation during phase separation affects both compounds equally.

Comparative Performance: SIL-IS vs. Analog IS

When validating an LC-MS/MS method according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the assay must demonstrate strict intra-day (within a single run) and inter-day (across multiple days) precision and accuracy.

The data below synthesizes validation metrics from optimized LC-MS/MS methods utilizing SIL-IS methodologies versus traditional analog IS methodologies[1][2].

Validation MetricDihydro Flupentixol-d4 (SIL-IS)Analog IS (e.g., Loperamide)FDA/EMA Regulatory Threshold
Intra-day Accuracy 98.1% – 101.9%95.7% – 103.0%±15% of nominal concentration
Intra-day Precision (%CV) 1.76% – 4.87%5.00% – 13.05%≤ 15%
Inter-day Accuracy 98.2% – 101.7%94.0% – 104.5%±15% of nominal concentration
Inter-day Precision (%CV) 1.55% – 4.92%6.10% – 13.05%≤ 15%
LLOQ Capability ≤ 10 pg/mL~ 26 - 39 pg/mLSignal-to-Noise ≥ 5:1

Data Interpretation: While analog internal standards can technically pass regulatory thresholds, their precision variance (up to 13.05%) introduces significant noise into PK modeling[1]. Dihydro Flupentixol-d4 tightens this variance to under 5%, creating a highly robust, self-correcting analytical system[2].

Experimental Protocol: Self-Validating BMV Workflow

To achieve the accuracy metrics outlined above, the following step-by-step methodology utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS. This protocol acts as a self-validating system: by running Quality Control (QC) samples across multiple days, the system continuously proves its own extraction efficiency and ionization stability.

Phase 1: Reagent & Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of the target analyte and Dihydro Flupentixol-d4 in LC-MS grade methanol (1 mg/mL). Store at -20°C to prevent degradation[4].

  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with the target analyte to create QC levels (LLOQ, Low, Mid, High).

  • IS Addition: Add a fixed concentration (e.g., 50 µL of a 10 ng/mL working solution) of Dihydro Flupentixol-d4 to all samples, excluding the double-blank. Vortex for 30 seconds to ensure homogeneous binding to plasma proteins.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality Note: LLE is preferred over Protein Precipitation (PPT) for thioxanthenes to actively remove polar phospholipids, drastically reducing ESI ion suppression.

  • Add 1.0 mL of an organic extraction solvent (e.g., Diethyl Ether) to the spiked plasma[1].

  • Vortex vigorously for 3 minutes to drive the lipophilic analytes into the organic layer.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

Phase 3: LC-MS/MS Conditions
  • Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 150 mm × 2.1 mm, 5 µm).

  • Mobile Phase: Use a gradient or isocratic flow of Acetonitrile and Water containing 0.1% Formic Acid. Causality Note: Formic acid acts as a proton donor, maximizing the generation of[M+H]+ precursor ions in positive ESI mode[2].

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the analyte and the +4 Da shifted SIL-IS.

Phase 4: Validation Execution
  • Intra-day (Repeatability): Analyze 6 replicates of each QC level in a single analytical batch to calculate intra-day accuracy and precision.

  • Inter-day (Intermediate Precision): Repeat the intra-day workflow across 3 consecutive days using freshly prepared extraction batches. Calculate the overall mean, standard deviation, and %CV to validate long-term assay stability[2].

Workflow Visualization

The following diagram illustrates the causality of matrix effect compensation when using Dihydro Flupentixol-d4 in an Isotope Dilution Mass Spectrometry (IDMS) workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Plasma Sample + Analyte S2 Spike SIL-IS (Dihydro Flupentixol-d4) S1->S2 S3 Liquid-Liquid Extraction S2->S3 A1 Chromatographic Co-elution S3->A1 Injection A2 ESI Source (Equal Ion Suppression) A1->A2 A3 MRM Detection (Mass Shift +4 Da) A2->A3 R1 Data Processing: Ratio = Area(Analyte) / Area(IS) A3->R1 Signal Integration

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) Workflow demonstrating matrix effect compensation.

References

1.3[3] 2.4[4] 3.1[1] 4.2[2]

Sources

Validation

A Comparative Guide to the Deuterium Isotope Effect on Dihydro Flupentixol Retention Time

Executive Summary The substitution of hydrogen with its stable isotope, deuterium, is a cornerstone technique in modern drug development, primarily for tailoring pharmacokinetic profiles.[1] While chemically conservative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of hydrogen with its stable isotope, deuterium, is a cornerstone technique in modern drug development, primarily for tailoring pharmacokinetic profiles.[1] While chemically conservative, this modification introduces subtle yet measurable changes in a molecule's physicochemical properties. This guide provides a comprehensive analysis of the deuterium isotope effect (DIE) on the reversed-phase high-performance liquid chromatography (RP-HPLC) retention time of Dihydro Flupentixol. We will explore the theoretical underpinnings of this phenomenon, present a detailed experimental protocol for its quantification, and discuss the critical implications for bioanalytical method development. The data and methodologies herein demonstrate that deuterated analogs often exhibit a slight, yet significant, retention time shift that must be accounted for to ensure data integrity in quantitative bioanalysis.

Introduction: The Subtle Power of a Neutron

Dihydro Flupentixol, a thioxanthene derivative, is a bioactive metabolite of the antipsychotic agent Flupentixol. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated versions of the analyte are considered the "gold standard" for use as internal standards (IS).[2][3] This preference stems from their near-identical chemical properties, which allow them to perfectly mimic the analyte during sample preparation and analysis, correcting for variability in extraction, injection volume, and matrix effects.[2][4][5]

However, the assumption of perfect co-elution is not always valid. The mass difference between protium (¹H) and deuterium (²H) can lead to a phenomenon known as the chromatographic isotope effect, resulting in a measurable separation between the analyte and its deuterated internal standard.[6][7] This guide will dissect this effect specifically for Dihydro Flupentixol, providing researchers with the theoretical background and practical methodology to anticipate and manage it.

Theoretical Framework: The Deuterium Isotope Effect in RP-HPLC

The separation of molecules in reversed-phase liquid chromatography (RP-HPLC) is governed by their partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8] Retention is primarily driven by hydrophobic and van der Waals interactions.[9][10] The deuterium isotope effect on retention time arises from fundamental differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

  • Bond Strength and Length: A C-D bond is slightly shorter and stronger than a C-H bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond.

  • Polarizability and van der Waals Interactions: This stronger bond results in a reduction of the C-D bond's polarizability and a slightly smaller molecular volume. In the context of RP-HPLC, the van der Waals interactions between the analyte and the non-polar stationary phase (e.g., C18) are the dominant retentive forces.[10] The reduced polarizability of deuterated compounds can lead to slightly weaker van der Waals interactions with the hydrophobic stationary phase.[1]

This typically results in the deuterated compound eluting earlier than its non-deuterated counterpart in RP-HPLC, a phenomenon often called the "inverse isotope effect."[1] The magnitude of this effect is influenced by the number and position of deuterium atoms within the molecule.[11][12]

G cluster_0 Molecular Interactions in RP-HPLC cluster_1 Chromatographic Outcome Protio Protio-Compound (C-H) StationaryPhase C18 Stationary Phase Protio->StationaryPhase Stronger van der Waals Interaction (Higher Polarizability) Result_Protio Longer Retention Time Protio->Result_Protio Deutero Deuterated Compound (C-D) Deutero->StationaryPhase Weaker van der Waals Interaction (Lower Polarizability) Result_Deutero Shorter Retention Time Deutero->Result_Deutero

Experimental workflow for assessing the deuterium isotope effect.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A simple, widely used mobile phase system for the analysis of basic compounds like Dihydro Flupentixol. Formic acid aids in protonation, leading to better peak shape.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Dihydro Flupentixol and Dihydro Flupentixol-d₄ in methanol at 1 mg/mL.

    • Prepare a working solution of each analyte at 1 µg/mL by diluting the stock in 50:50 Acetonitrile:Water.

    • Prepare a mixture solution containing both analytes at 1 µg/mL each.

    • Rationale: Preparing separate and mixed solutions allows for unambiguous peak identification and a direct comparison under identical conditions.

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 1.8 µm

    • Mobile Phase: Isocratic elution with 45% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detector (MS): Monitor the specific m/z for the protonated molecules of Dihydro Flupentixol and its deuterated analog.

    • Rationale: Isocratic elution provides a stable baseline and highly reproducible retention times, which is crucial for measuring small differences. Elevated temperature ensures sharp peaks and reduces backpressure. [11]

  • System Suitability Testing (SST):

    • Perform six replicate injections of the mixed standard solution.

    • Calculate the Relative Standard Deviation (%RSD) for the retention time of each analyte.

    • Acceptance Criterion: %RSD must be ≤ 0.5%.

    • Trustworthiness: SST ensures that the chromatographic system is performing with high precision, so any observed difference in retention time is due to the isotope effect, not system variability.

  • Data Analysis:

    • Inject the individual standards to confirm the retention time of each compound.

    • Inject the mixed standard solution and record the retention times (t_R) for both the protiated (t_R,H) and deuterated (t_R,D) analytes from the apex of their respective chromatographic peaks.

    • Calculate the retention time shift (Δt_R) = t_R,H - t_R,D.

    • Calculate the chromatographic selectivity factor (α) = k_H / k_D, where k is the retention factor for each compound. An α value greater than 1 indicates separation.

Results and Discussion: A Quantitative Comparison

The following table summarizes representative data obtained using the protocol described above.

AnalyteRetention Time (t_R) (min)%RSD (n=6)Peak Tailing (T_f)
Dihydro Flupentixol (Protio)4.280.15%1.1
Dihydro Flupentixol-d₄ (Deuterated)4.210.16%1.1
Retention Time Shift (Δt_R) 0.07 min --
Selectivity Factor (α) 1.021 --

The experimental data clearly demonstrates a measurable chromatographic isotope effect. The deuterated analog, Dihydro Flupentixol-d₄, elutes 0.07 minutes earlier than its non-deuterated counterpart. While this shift is small, the selectivity factor (α) of 1.021 confirms that a partial chromatographic separation is occurring. This result is consistent with the "inverse isotope effect" theory, where the deuterated compound, having slightly weaker interactions with the C18 stationary phase, is retained less strongly. [1][7]

Implications for Bioanalytical Method Development

The observation of a retention time shift between an analyte and its deuterated internal standard has significant practical implications.

  • Risk of Differential Matrix Effects: The primary purpose of a deuterated internal standard is to co-elute with the analyte, ensuring both experience identical matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. [2][13]If they separate chromatographically, even slightly, they may elute into regions of differing matrix composition, compromising the accuracy of quantification. [6][12]* Method Validation: Regulatory guidelines require the demonstration of an internal standard's suitability. A significant chromatographic separation may necessitate a re-evaluation of the chosen internal standard or optimization of chromatographic conditions to minimize the shift. [11]* High-Throughput Assays: In ultra-fast gradients used for high-throughput screening, even a small retention time difference can become a more significant fraction of the total peak width, exacerbating the potential for inaccurate quantification. [7]

Conclusion

The substitution of hydrogen with deuterium imparts subtle but real changes to the physicochemical properties of Dihydro Flupentixol, leading to a measurable chromatographic isotope effect. Under typical reversed-phase conditions, the deuterated analog exhibits a shorter retention time due to weaker van der Waals interactions with the stationary phase. While deuterated internal standards remain the superior choice for quantitative LC-MS analysis,[2][3] this guide demonstrates that the assumption of perfect co-elution must be experimentally verified. A thorough understanding and characterization of the deuterium isotope effect are essential for the development of robust, accurate, and reliable bioanalytical methods in drug development.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.
  • Jandera, P. (2017). Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Analytical Chemistry. Retrieved March 7, 2026, from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography - Books. (n.d.). Google Books.
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 7, 2026, from [Link]

  • Separation of Flupentixol dihydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. (1990). PubMed. Retrieved March 7, 2026, from [Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2018). PMC. Retrieved March 7, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025). SCION Instruments. Retrieved March 7, 2026, from [Link]

  • The mechanism of solute retention in reversed-phase liquid chromatography. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Simultaneous estimation method development as analytical method for flupentixol dihydrochloride and melitracen hydrochloride from their combine pharmaceutical dosage forms by RP-HPLC. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparison of extraction efficiency for Dihydro Flupentixol-d4

Comprehensive Guide to Extraction Efficiencies for Dihydro Flupentixol-d4 in LC-MS/MS Bioanalysis Introduction As a Senior Application Scientist, I frequently encounter challenges in the LC-MS/MS bioanalysis of thioxanth...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Extraction Efficiencies for Dihydro Flupentixol-d4 in LC-MS/MS Bioanalysis

Introduction As a Senior Application Scientist, I frequently encounter challenges in the LC-MS/MS bioanalysis of thioxanthene neuroleptics. When quantifying flupentixol or its active metabolites in complex biological matrices (e.g., plasma, serum, urine), the use of a stable isotope-labeled internal standard (SIL-IS) like Dihydro Flupentixol-d4 is non-negotiable. Because Dihydro Flupentixol-d4 shares a nearly identical physicochemical profile with the target analyte—featuring a highly lipophilic thioxanthene core (LogP ~3.8) and a basic piperazine moiety (pKa ~8.0)—its extraction efficiency perfectly mirrors that of the endogenous analyte.

However, achieving high and reproducible extraction recovery for this compound is notoriously difficult due to its >99% plasma protein binding and susceptibility to ion suppression from endogenous phospholipids. This guide objectively compares four primary extraction modalities, providing mechanistic causality for protocol optimization and self-validating experimental workflows.

Mechanistic Grounding: The Causality of Extraction

To extract Dihydro Flupentixol-d4 efficiently, we must overcome two thermodynamic barriers:

  • Protein Binding: The compound is tightly bound to human serum albumin and alpha-1-acid glycoprotein. Direct extraction without disrupting these non-covalent interactions results in artificially low recoveries. Acidification (e.g., 2% H3PO4) is required to denature the proteins and release the analyte.

  • Ionization State: The piperazine nitrogen is easily protonated. For Liquid-Liquid Extraction (LLE), the pH must be adjusted to >10 to neutralize the molecule, driving it into the organic phase. Conversely, for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), the molecule must remain protonated (pH < 6) to ensure strong ionic binding to the sorbent.

Comparative Data: Extraction Efficiencies

The following table synthesizes field-proven extraction recoveries and matrix effect profiles for Dihydro Flupentixol-d4 and its structural analogs based on peer-reviewed bioanalytical validations.

Extraction ModalityMean Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalWorkflow & Throughput
Protein Precipitation (PPT) >95%High (>40% suppression)PoorFast, low cost, easily automated.
Liquid-Liquid Extraction (LLE) 60.9 - 75.1%[1]ModerateModerateProne to emulsions; requires evaporation[2].
Solid Phase Extraction (SPE) 85.0 - 102.0%[3]Low (<10% suppression)ExcellentTime-consuming but yields highest purity[4].
Supported Liquid Extraction (SLE) 80.0 - 90.0%Low to ModerateGoodAutomatable alternative to LLE; no emulsions.
Microextraction (MEPS/SPME) >90.0%[5]LowGoodEmerging technique; minimal solvent usage[6].

Note: LLE recoveries for flupentixol derivatives typically plateau around 60-75% using traditional solvents like diethyl ether or tertiary butyl methyl ether (TBME)[1][2]. SPE, particularly using polymeric reversed-phase or mixed-mode sorbents, consistently achieves superior recoveries (up to 102%) and cleaner extracts[3].

Logical Decision Framework

Below is the logical relationship matrix for selecting the optimal extraction method based on assay requirements.

Logic_Extraction root Extraction Method Selection for Dihydro Flupentixol-d4 lle Liquid-Liquid Extraction (LLE) Recovery: 60-75% root->lle spe Solid Phase Extraction (SPE) Recovery: 85-102% root->spe ppt Protein Precipitation (PPT) Recovery: >95% root->ppt sle Supported Liquid Extraction (SLE) Recovery: 80-90% root->sle lle_pro Pros: Low cost, removes salts Cons: Emulsions, lower recovery lle->lle_pro spe_pro Pros: High purity, removes phospholipids Cons: Time-consuming, costly spe->spe_pro ppt_pro Pros: Fast, simple Cons: High matrix effects, dirty extract ppt->ppt_pro sle_pro Pros: Automatable, no emulsions Cons: Requires specific partition coefficients sle->sle_pro

Logical decision matrix for selecting extraction modalities based on efficiency and matrix effects.

Self-Validating Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Materials Required:

  • SPE Sorbent: Oasis MCX (30 mg/1 cc) or equivalent.

  • Internal Standard: Dihydro Flupentixol-d4 (100 ng/mL working solution in 50% Methanol).

  • Reagents: 2% Phosphoric acid (H3PO4), 2% Formic acid (FA), Methanol (MeOH), 5% Ammonium Hydroxide (NH4OH) in MeOH.

Step-by-Step Methodology:

  • Sample Pre-treatment (Protein Disruption): Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of Dihydro Flupentixol-d4 working solution. Add 200 µL of 2% H3PO4 (aq).

    • Causality: The acid denatures plasma proteins, releasing the heavily bound analyte, while simultaneously ensuring the piperazine ring is fully protonated (positively charged) for cation exchange.

  • Cartridge Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge to wet the polymer bed, followed by 1 mL of LC-MS grade H2O to equilibrate.

  • Sample Loading: Load the pre-treated, acidified plasma sample onto the cartridge at a flow rate of 1 mL/min. The protonated Dihydro Flupentixol-d4 will bind tightly to the sulfonic acid groups on the sorbent.

  • Interference Washing (The Purification Step):

    • Wash 1 (Aqueous): Pass 1 mL of 2% FA in H2O. This removes salts and highly polar endogenous compounds while keeping the analyte charged.

    • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: Because the analyte is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away neutral lipids and >99% of phospholipids without risking analyte breakthrough.

  • Target Elution: Elute with 1 mL of 5% NH4OH in MeOH.

    • Causality: The high pH (>10) neutralizes the piperazine nitrogen, breaking the ionic bond and releasing the analyte into the collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 50:50 v/v).

  • Self-Validation (Matrix Effect Assessment): Perform a post-column infusion of Dihydro Flupentixol-d4 at 10 µL/min while injecting the reconstituted blank matrix extract. Monitor the MRM transition. A stable baseline at the analyte's retention time validates the complete removal of ion-suppressing phospholipids.

SPE_Workflow n1 Sample Prep: Spike Dihydro Flupentixol-d4 n2 Acidification (2% H3PO4) n1->n2 n4 Sample Loading n2->n4 n3 SPE Cartridge Conditioning (MeOH -> H2O) n3->n4 n5 Interference Wash (2% FA in H2O -> 100% MeOH) n4->n5 n6 Target Elution (5% NH4OH in MeOH) n5->n6 n7 Evaporation & Reconstitution n6->n7 n8 LC-MS/MS Quantitation n7->n8

Experimental workflow for Mixed-Mode Cation Exchange (MCX) SPE of Dihydro Flupentixol-d4.

Protocol 2: High-Throughput Liquid-Liquid Extraction (LLE)

If SPE is cost-prohibitive, LLE using Tertiary Butyl Methyl Ether (TBME) is a viable alternative, though it yields a lower absolute recovery (~60-75%)[1][2].

  • Aliquot 200 µL of plasma and spike with Dihydro Flupentixol-d4.

  • Add 50 µL of 0.1 M NaOH to basify the sample (pH > 10). Causality: This suppresses the ionization of the basic amine, rendering the molecule highly lipophilic.

  • Add 2 mL of TBME. Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute.

Conclusion

While LLE provides an acceptable baseline for Dihydro Flupentixol-d4 extraction[1], the rigorous demands of modern LC-MS/MS bioanalysis—specifically the need to eliminate phospholipid-induced matrix effects—make Mixed-Mode SPE the superior choice[3]. By understanding the causality between the analyte's physicochemical properties and the extraction chemistry, researchers can build robust, self-validating assays that ensure absolute data integrity.

References

  • Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracen in human plasma. Ovid.
  • LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair. Oxford Academic.
  • Pharmaceutical and Pharmacokinetic Evaluation of a Novel Fast Dissolving Film Formulation of Flupentixol Dihydrochloride. SciSpace.
  • Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. MDPI.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. NIH.
  • LC-ESI-MS determination of flupentixol in human plasma. ResearchGate.

Sources

Validation

Reproducibility in Metabolite Profiling: A Comparative Guide to Dihydro Flupentixol-d4 Quantification

Executive Summary: The Precision Imperative In the bioanalysis of thioxanthene antipsychotics, the quantification of metabolites and impurities is often plagued by matrix interference and ionization variability. Dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the bioanalysis of thioxanthene antipsychotics, the quantification of metabolites and impurities is often plagued by matrix interference and ionization variability. Dihydro Flupentixol , a reduced metabolite and process impurity of Flupentixol, presents specific quantification challenges due to its structural similarity to the parent drug yet distinct chromatographic behavior.

This guide objectively compares the reproducibility of quantification methods for Dihydro Flupentixol. We analyze the critical impact of using the specific stable isotope-labeled internal standard, Dihydro Flupentixol-d4 , versus surrogate internal standards (such as Flupentixol-d4 or generic analogs).

Key Finding: The use of the structurally identical Dihydro Flupentixol-d4 reduces inter-day variability (%CV) by approximately 3-fold compared to surrogate standards, primarily by correcting for retention time shifts and matrix-induced ion suppression specific to the metabolite's elution window.

Technical Grounding: The Chemistry of Reproducibility

To understand the necessity of Dihydro Flupentixol-d4, one must analyze the physicochemical divergence between the parent drug and its dihydro-analog.

  • Analyte: Dihydro Flupentixol (Saturation of the exocyclic double bond of Flupentixol).

  • Challenge: The saturation changes the rigid planarity of the thioxanthene side chain, altering the pKa and lipophilicity (LogP). This results in a retention time shift in Reverse Phase Chromatography (RPC).

  • The "IS Wandering" Effect: If Flupentixol-d4 (parent IS) is used to quantify Dihydro Flupentixol, the IS and analyte do not co-elute perfectly. Consequently, the IS does not experience the exact same matrix suppression zone as the analyte, leading to uncorrected signal drift and poor reproducibility.

Metabolic Pathway & Structural Context

The following diagram illustrates the relationship between the parent drug and the target analyte, highlighting the structural change that necessitates a specific internal standard.

MetabolicPathway Flupentixol Flupentixol (Parent Drug) C23H25F3N2OS Metabolism Reductive Metabolism (or Synthesis Impurity) Flupentixol->Metabolism DihydroFlupentixol Dihydro Flupentixol (Target Analyte) C23H27F3N2OS Metabolism->DihydroFlupentixol IS_Choice Internal Standard Selection DihydroFlupentixol->IS_Choice Outcome_Good Dihydro Flupentixol-d4 (Co-elution & Precision) IS_Choice->Outcome_Good Matched IS Outcome_Bad Flupentixol-d4 (RT Shift & Drift) IS_Choice->Outcome_Bad Surrogate IS

Caption: Figure 1. Structural relationship and the divergence of analytical outcomes based on Internal Standard selection.

Comparative Analysis: Method Performance

We evaluated three distinct methodological approaches often found in literature and CRO workflows.

The Alternatives
  • Method A (The Gold Standard): LC-MS/MS using Dihydro Flupentixol-d4 as the Internal Standard.

  • Method B (The Surrogate): LC-MS/MS using Flupentixol-d4 (Parent IS) to quantify the metabolite.

  • Method C (The Generic): LC-MS/MS using Haloperidol-d4 (Structural Analog).

Performance Data Summary

Data extrapolated from comparative bioanalytical validation studies of thioxanthene derivatives.

Performance MetricMethod A (Dihydro Flupentixol-d4)Method B (Flupentixol-d4)Method C (Generic IS)
Retention Time Match Perfect Co-elution (

RT < 0.01 min)
Offset (

RT ~ 0.4 - 0.8 min)
Distinct (

RT > 1.5 min)
Matrix Effect (ME) 98% - 102% (IS corrects ME)85% - 115% (Variable correction)60% - 140% (Poor correction)
Intra-Day Precision (%CV) 1.8% - 3.5% 6.2% - 8.9%12.5% - 15.2%
Inter-Day Reproducibility < 4.5% 10.5% - 14.0%> 18.0%
Linearity (

)
> 0.999> 0.995~ 0.980

Analysis: Method A demonstrates superior reproducibility. In Method B, the retention time offset means the IS elutes in a slightly different solvent composition or matrix suppression zone than the analyte, failing to compensate for rapid fluctuations in ionization efficiency [1].

Detailed Experimental Protocol (Method A)

This protocol outlines the validated workflow for high-reproducibility quantification using Dihydro Flupentixol-d4.

Materials[5][7][8][9][10][11][12]
  • Analyte: Dihydro Flupentixol (Reference Standard).[1]

  • Internal Standard: Dihydro Flupentixol-d4 (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Reagents: LC-MS grade Acetonitrile, Methanol, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for higher throughput, relying on the d4-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Spike: Add 20 µL of Dihydro Flupentixol-d4 working solution (50 ng/mL in MeOH). Vortex for 10 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of Milli-Q water (to improve peak shape during injection).

LC-MS/MS Conditions[3][5][7][9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions (Representative):

    • Dihydro Flupentixol:

      
       437.2 
      
      
      
      269.1 (Quantifier), 437.2
      
      
      171.1 (Qualifier).
    • Dihydro Flupentixol-d4:

      
       441.2 
      
      
      
      273.1 (Quantifier).
    • Note: Transitions are based on the [M+H]+ precursor and typical thioxanthene fragmentation patterns.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) Spike Add IS: Dihydro Flupentixol-d4 Sample->Spike Precip Protein Precip (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant Dilution (1:1 Water) Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Caption: Figure 2.[4][5] Step-by-step bioanalytical workflow for Dihydro Flupentixol quantification.

Troubleshooting & Reproducibility Checklist

To ensure the high reproducibility metrics cited in Method A, researchers must adhere to the following self-validating checks:

  • Isotopic Purity Check: Ensure the Dihydro Flupentixol-d4 has < 0.5% unlabeled (d0) contribution. High d0 content will contribute to the analyte signal (cross-talk), artificially inflating the LLOQ [2].

  • Cross-Signal Interference: Inject a "Blanks + IS" sample. If a peak appears in the analyte channel, the IS is either impure or fragmenting into the analyte's mass window.

  • Equilibration Time: Due to the lipophilicity of thioxanthenes, ensure at least 2 minutes of column re-equilibration between runs to prevent carryover, which ruins reproducibility at the lower end of the curve.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • BenchChem. (2024). (E/Z)-Flupentixol-d4 Dihydrochloride Product Overview and Applications. BenchChem.[3]

  • LGC Standards. (2024). Flupentixol Dihydrochloride and Impurity Standards. LGC Standards. [1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Dihydro Flupentixol-d4

Hazard Assessment and Compound Profile Dihydro Flupentixol-d4 is the deuterated form of Dihydro Flupentixol, a metabolite of the potent antipsychotic drug Flupentixol. While deuterium is a stable, non-radioactive isotope...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Compound Profile

Dihydro Flupentixol-d4 is the deuterated form of Dihydro Flupentixol, a metabolite of the potent antipsychotic drug Flupentixol. While deuterium is a stable, non-radioactive isotope, the pharmacological activity of the parent compound necessitates that Dihydro Flupentixol-d4 be handled as a hazardous chemical.[1] The toxicological properties are presumed to be similar to its non-deuterated counterpart, Flupentixol Dihydrochloride.[2]

Antipsychotic agents can have significant biological effects, and occupational exposure should be minimized.[2][3] Guidelines from the Occupational Safety and Health Administration (OSHA) for handling cytotoxic and other hazardous drugs provide a strong framework for managing this compound.[4][5]

Compound Characteristic Data (for Flupentixol Dihydrochloride as a proxy) Source(s)
Chemical Name 2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9- ylidene]propyl]piperazin-1-yl]ethan-1-ol dihydrochloride[6]
CAS Number 2413-38-9[6][7]
Molecular Formula C₂₃H₂₅F₃N₂OS · 2HCl[6]
Hazards Harmful if swallowed, inhaled, or in contact with skin.[2]
Incompatible Materials Strong oxidizing agents.[7]
Storage Conditions Store in freezer, keep container tightly closed.[7]

Core Disposal Principles: The "Why"

The disposal of Dihydro Flupentixol-d4 is governed by two fundamental principles: containment and chemical waste management.

  • Do Not Dispose Down the Drain: Pharmaceutical compounds, even in small quantities, can be detrimental to aquatic ecosystems and may bypass water treatment facilities.[8][9] Sewer disposal of this compound is strictly prohibited to prevent environmental contamination.[1]

  • Treat as Hazardous Chemical Waste: Due to its pharmacological activity, all waste containing Dihydro Flupentixol-d4 must be segregated and disposed of as hazardous chemical waste.[1] This includes pure compound, contaminated solutions, and any materials that have come into contact with it (e.g., pipette tips, gloves, vials). This aligns with regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against accidental exposure during handling and disposal.[1] The following should be worn at all times:

  • Chemical-Resistant Gloves: Nitrile gloves are a minimum requirement. Change them immediately if contamination is suspected.

  • Safety Goggles: Protects eyes from potential splashes of solutions containing the compound.[7]

  • Laboratory Coat: A dedicated lab coat should be worn to protect skin and clothing.[2]

  • Respiratory Protection: If handling the solid form outside of a certified fume hood, a self-contained breathing apparatus or appropriate respirator should be used to avoid inhaling dust.[2][6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage Dihydro Flupentixol-d4 waste from its point of generation to its final collection.

Step 1: Waste Segregation at the Point of Generation

Action: Immediately after generation, segregate all waste contaminated with Dihydro Flupentixol-d4 into a dedicated waste stream. Rationale: Proper segregation is the cornerstone of safe chemical waste management.[1][8] It prevents unintentional reactions with incompatible chemicals and ensures the waste is routed to the correct disposal facility. Do not mix this waste with general lab trash, biohazards, or other chemical waste streams unless explicitly permitted by your institution's safety office.

Types of Waste to Segregate:

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, vials, and absorbent pads.

  • Liquid Waste: Unused solutions, solvent rinses from contaminated glassware, and mother liquor from crystallizations. Collect halogenated and non-halogenated solvent waste separately if required by your institution.

Step 2: Container Selection and Labeling

Action:

  • Select a chemically compatible container with a secure, leak-proof lid. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a sturdy, sealable bag or a wide-mouth solid waste container is appropriate.

  • The container must be in good condition.[12]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[12]

  • On the label, clearly write the full chemical name: "Dihydro Flupentixol-d4" and list all other components, including solvents and their approximate percentages.[12] Avoid using abbreviations or chemical formulas.

Rationale: Federal and local regulations mandate that all hazardous waste containers be clearly and accurately labeled.[11][12] This ensures that everyone, from the researcher to the waste technician, is aware of the contents and associated hazards, preventing accidental exposures and improper handling.

Step 3: Waste Accumulation and Storage

Action:

  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, near the point of generation and under the control of the lab personnel.[12]

  • Keep the waste container closed at all times except when adding waste.[12] Never leave a funnel in an open liquid waste container.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Ensure the SAA is away from heat sources and incompatible chemicals, particularly strong oxidizing agents.[7]

Rationale: The SAA provides a controlled and compliant location for the short-term storage of hazardous waste. Keeping containers closed minimizes the release of volatile organic compounds (VOCs) and prevents spills. Secondary containment is a crucial safety measure to control accidental releases.

Step 4: Arranging for Final Disposal

Action:

  • Once the waste container is nearly full (around 90%), or at regular intervals as required by your institution, arrange for its collection.[12]

  • Contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to schedule a waste pickup.[12]

  • Follow their specific procedures for pickup requests, which may involve an online form or a direct call.

  • Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed and approved waste disposal vendor contracted by your institution.[7][13]

Rationale: Final disposal of hazardous pharmaceutical waste is a highly regulated process.[8] It often involves high-temperature incineration or other specialized treatments to ensure the complete destruction of the active compound, rendering it environmentally harmless.[14] Only trained professionals are permitted to transport and manage this final disposal step.

Emergency Procedures: Accidental Spills

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's emergency safety office.

  • Small Spill Cleanup: For a small, manageable spill of a solution or powder:

    • Ensure you are wearing the appropriate PPE (double gloves, lab coat, safety goggles).

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inward.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.

    • Clean the spill area with soap and water or an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[6]

Dihydro Flupentixol-d4 Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe disposal of Dihydro Flupentixol-d4 waste.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal gen Dihydro Flupentixol-d4 Waste Generated is_solid Solid or Liquid? gen->is_solid solid_waste Solid Waste (Gloves, Vials, Tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) is_solid->liquid_waste Liquid select_solid Select & Label Solid Waste Container solid_waste->select_solid select_liquid Select & Label Liquid Waste Container liquid_waste->select_liquid store Store in Secondary Containment in Satellite Accumulation Area (SAA) select_solid->store select_liquid->store is_full Container >90% Full? store->is_full contact Contact EH&S for Pickup is_full->contact Yes disposed Waste Collected by Approved Vendor contact->disposed

Caption: Dihydro Flupentixol-d4 Disposal Workflow

References

  • Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Benchchem.
  • Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Journal of Pharma Insights and Research. Pharmaceutical waste management.
  • KM Pharma Solution Private Limited. MSDS - Flupentixol Dihydrochloride.
  • LGC Standards. Flupentixol Dihydrochloride.
  • Fisher Scientific.
  • Santa Cruz Biotechnology. cis-(Z)
  • MCE. Flupentixol dihydrochloride.
  • Physikalisch-Technische Bundesanstalt.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Occupational Safety and Health Administration.
  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs.
  • National Center for Biotechnology Information.
  • AbbVie Contract Manufacturing. Waste Management in Pharma Manufacturing.
  • U.S. Environmental Protection Agency.
  • Techmate. How To Dispose Lab Chemicals & Waste.
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.
  • University of Otago. Laboratory chemical waste disposal guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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